molecular formula C10H5BrN2 B3034617 5-Bromoquinoline-3-carbonitrile CAS No. 1974296-18-8

5-Bromoquinoline-3-carbonitrile

Cat. No.: B3034617
CAS No.: 1974296-18-8
M. Wt: 233.06 g/mol
InChI Key: PIOIKNIQZCHACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoline-3-carbonitrile (CAS 1974296-18-8) is a brominated quinoline derivative that serves as a high-value building block in synthetic and medicinal chemistry. This compound is particularly useful as a key intermediate in the synthesis of more complex quinoline-based molecules . Its molecular structure, featuring both a bromine atom and a cyano group on the quinoline scaffold, allows for versatile subsequent chemical transformations, making it a crucial reagent in drug discovery programs . Quinoline derivatives are extensively investigated for their biological activities. Research indicates that structurally related quinoline compounds can be developed into potent anticancer agents. For instance, a derivative has been shown to exhibit cytotoxic activity against breast cancer cell lines (MCF-7) and has been used in the development of fluorescent probes to study the mechanism of action of anticancer drugs, which often involves induction of endoplasmic reticulum stress and apoptosis . This highlights the potential of the quinoline core in creating targeted therapeutic tools. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for proper handling, storage (sealed in dry, room temperature), and hazard information . Note: Specific details on batch-specific purity , packaging , and pricing should be populated from your internal inventory and quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIKNIQZCHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromoquinoline-3-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and clinically approved drugs.[1][2][3][4] Among the myriad of functionalized quinolines, 5-bromoquinoline-3-carbonitrile has emerged as a particularly versatile and powerful building block for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this compound in medicinal chemistry, with a special focus on its role in the design of kinase inhibitors. We will delve into detailed experimental protocols, structure-activity relationships, and the biological evaluation of compounds derived from this promising scaffold.

The Quinoline Scaffold: A Foundation of Therapeutic Success

The quinoline scaffold, a fusion of a benzene and a pyridine ring, offers a unique combination of aromaticity, rigidity, and hydrogen bonding capabilities, making it an ideal framework for interacting with biological targets.[3][5] Its presence in drugs spanning a wide range of therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents, attests to its remarkable versatility.[1][3][4] The ability to readily functionalize multiple positions on the quinoline ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of lead compounds.

Synthesis of this compound: A Key Intermediate

The strategic placement of a bromine atom at the 5-position and a carbonitrile group at the 3-position makes this compound a highly valuable intermediate. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the electron-withdrawing carbonitrile group can participate in a range of chemical transformations and often plays a crucial role in binding to target proteins.

Photochemical Synthesis from Aryl Aldehydes

A modern and efficient method for the synthesis of this compound involves a photochemical radical cyclization approach.[1] This multi-step synthesis begins with a readily available substituted aryl aldehyde.

Experimental Protocol: Photochemical Synthesis of this compound [1]

Step 1: Synthesis of Baylis-Hillman Adducts

  • To a solution of the appropriate aromatic aldehyde and acrylonitrile in a suitable solvent, add a catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a dilute acid and extracting the product with an organic solvent. Purify the resulting Baylis-Hillman adduct by column chromatography.

Step 2: Acetylation of Baylis-Hillman Adducts

  • Dissolve the Baylis-Hillman adduct in dichloromethane (DCM).

  • Add acetic anhydride and a catalytic amount of a base, such as N,N-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until complete.

  • Wash the reaction mixture with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the acetate.

Step 3: Synthesis of 2-(azidomethyl)-3-(aryl)prop-2-enenitriles

  • Dissolve the acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium azide (NaN₃) and stir the reaction at room temperature. The reaction proceeds via an SN2' mechanism followed by a Winstein rearrangement.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the key azide intermediate.

Step 4: Photochemical Cyclization to this compound

  • In a glass vial, dissolve the 2-(azidomethyl)-3-(aryl)prop-2-enenitrile (1.0 equiv) and N-bromosuccinimide (NBS) (1.05 equiv) in a suitable solvent like DCM.

  • Degas the mixture with nitrogen for 10 minutes.

  • Add a catalytic amount (5 mol%) of 33% HBr in acetic acid.

  • Irradiate the reaction mixture with a 500 W halogen spot lamp for 30 minutes at room temperature, ensuring the solvent does not boil.

  • Upon completion, the reaction is worked up and the crude product is purified by column chromatography to yield this compound. A gram-scale synthesis using this batch method has been reported to yield 64% of the final product.[1]

Classical Friedländer Synthesis

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system.[6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[6][8] For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2-amino-5-bromobenzaldehyde with a suitable three-carbon component bearing a nitrile group.

Conceptual Workflow: Friedländer Synthesis

Caption: Conceptual workflow of the Friedländer synthesis for this compound.

Chemical Reactivity and Derivatization

The this compound scaffold is endowed with two key functional groups that allow for a wide range of chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug discovery.

Reactions at the 5-Position: The Bromo Handle

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups by coupling the bromoquinoline with a boronic acid or ester.[9][10][11] This is a common strategy to explore the structure-activity relationship of the "head" region of kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, enabling the introduction of various primary and secondary amines at the 5-position.[5][12][13] This is particularly useful for creating derivatives that can form key hydrogen bonds with the target protein.

Transformations of the 3-Carbonitrile Group

The nitrile group at the 3-position is not only an important pharmacophoric feature but can also be chemically transformed into other functional groups, further expanding the chemical space of the scaffold.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

  • Reduction: The nitrile can be reduced to a primary amine.

  • Cyclization Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.[14]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Src Family Kinases

Src is a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in a variety of cancers, playing a key role in cell proliferation, survival, migration, and angiogenesis.[15] As such, it is a well-validated target for cancer therapy. Several studies have demonstrated that the quinoline-3-carbonitrile core can be elaborated to generate potent Src inhibitors.

Signaling Pathway: The Role of Src Kinase

Src_Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCR GPCR->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis Akt->Proliferation Akt->Survival Akt->Migration Akt->Angiogenesis MAPK->Proliferation MAPK->Survival MAPK->Migration MAPK->Angiogenesis

Caption: Simplified Src signaling pathway illustrating its central role in cancer progression.[1][15][16][17]

Inhibition of Other Kinases

The versatility of the this compound scaffold extends to the inhibition of other important kinases implicated in cancer and other diseases.

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of quinoline-3-carbonitrile have shown potent inhibitory activity against EGFR, a key driver in many epithelial cancers.[16]

  • HER2 and BRAFV600E: The scaffold has also been utilized to develop inhibitors of HER2 and the BRAFV600E mutant, which are important targets in breast cancer and melanoma, respectively.[16]

  • Tumor Progression Locus-2 (Tpl2) Kinase: Structure-activity relationship studies have been conducted on quinoline-3-carbonitrile derivatives as inhibitors of Tpl2 kinase, which is involved in inflammatory responses.[18][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition.

Position of ModificationMoiety IntroducedEffect on ActivityReference
5-Position Aryl/Heteroaryl (via Suzuki)Modulates potency and selectivity by exploring the solvent-exposed region of the kinase active site.[9][20]
5-Position Substituted Amines (via Buchwald-Hartwig)Can introduce key hydrogen bond interactions with the hinge region of the kinase.[12][13]
Other positions on quinoline ring Methoxy, Methyl, etc.Can influence physicochemical properties and interactions with the target.[16]

Table 1: Summary of Structure-Activity Relationships for this compound Derivatives.

Biological Evaluation of Derivatives

The development of novel therapeutics based on the this compound scaffold requires robust biological evaluation to assess their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assays

The primary evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the target kinase in a cell-free system.

Experimental Protocol: Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [21]

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant Src kinase

  • Src-specific peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, Src kinase, and the substrate/ATP mixture. Include appropriate controls (no enzyme, no inhibitor).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation and Cytotoxicity Assays

To assess the effect of the compounds on cancer cells, cellular assays are employed to measure their ability to inhibit cell growth and induce cell death.

Experimental Protocol: MTT Assay for Cytotoxicity [13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a line with high Src activity)

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value for cell growth inhibition is calculated from the dose-response curve.

Pharmacokinetic Considerations

For a drug candidate to be successful, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][22][23] While early-stage drug discovery focuses on potency and selectivity, it is crucial to consider these pharmacokinetic parameters to ensure that the compound can reach its target in the body at a therapeutic concentration and for a sufficient duration. The quinoline scaffold generally offers good drug-like properties, but modifications to the this compound core can significantly impact its pharmacokinetic profile. Computational tools and in vitro assays are often employed in the early stages to predict and assess ADME properties.[4][23][24][25]

Conclusion and Future Perspectives

This compound has firmly established itself as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the ability to readily introduce molecular diversity at key positions, makes it an ideal starting point for the development of novel therapeutics. The demonstrated success in generating potent kinase inhibitors highlights the immense potential of this scaffold in oncology and beyond. Future research will likely focus on further exploring the chemical space around this core, developing more selective inhibitors for a wider range of targets, and optimizing the pharmacokinetic properties of lead compounds to translate the in vitro and in vivo efficacy into clinically successful drugs. The continued application of modern synthetic methods and rational drug design principles to the this compound scaffold promises to yield the next generation of targeted therapies for a multitude of diseases.

References

  • Bálint, E., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
  • Al-Hiari, Y. M., et al. (2010). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Jordan Journal of Chemistry.
  • Sajith, A. M., et al. (2021).
  • Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation.
  • Sino Biological. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological.
  • Promega Corporation. (n.d.). SRC Kinase Assay. Promega.
  • Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry.
  • BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. BenchChem.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific.
  • Castle, R. N., & Kuraishi, T. (1962). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1.
  • Rashid, A. G., & Hasan, S. A. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Karbala Journal of Pharmaceutical Sciences.
  • Rashid, A. G., & Hasan, S. A. (2026). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy.
  • Kumar, N., et al. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Medicinal Chemistry Research.
  • Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry.
  • Bálint, E., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
  • Metwally, M. A., et al. (2018).
  • BenchChem. (2025).
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • LibreTexts. (2023).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Binkley, R. W., & Binkley, E. R. (2022). III. Nitriles. Chemistry LibreTexts.
  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity.
  • Asare, O. O., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and ADME prediction. Future Journal of Pharmaceutical Sciences.
  • Kumar, N., et al. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Medicinal Chemistry Research.
  • Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Crystallography.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Ökten, S., et al. (2017). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.

Sources

The Quinoline-3-Carbonitrile Scaffold: A Versatile Building Block for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs.[1] The strategic incorporation of a carbonitrile (-C≡N) group at the 3-position gives rise to the quinoline-3-carbonitrile framework, a building block that has demonstrated a remarkable breadth of therapeutic potential. This guide provides a comprehensive technical overview of the multifaceted applications of quinoline-3-carbonitrile derivatives, delving into their synthesis, mechanisms of action across various disease states, and detailed experimental protocols for their evaluation.

The Strategic Advantage of the 3-Carbonitrile Moiety

The introduction of the carbonitrile group at the 3-position of the quinoline scaffold is not a trivial modification. This strongly electron-withdrawing group significantly influences the molecule's electronic properties, planarity, and ability to participate in specific intermolecular interactions. The nitrile's linear geometry and its capacity to act as a hydrogen bond acceptor are critical features that contribute to the high-affinity binding of these compounds to a variety of biological targets.[2] This has paved the way for the development of potent inhibitors of enzymes and receptors implicated in a range of pathologies, from cancer to infectious diseases.

Anticancer Applications: Targeting Aberrant Signaling Pathways

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a spectrum of cancer cell lines.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mode of anticancer activity for many quinoline-3-carbonitrile compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E.[2] These enzymes play a pivotal role in cell proliferation, survival, and metastasis, and their aberrant activation is a hallmark of many cancers. The quinoline-3-carbonitrile scaffold can be elaborated with various substituents to optimize binding to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent downstream signaling.

The nitrile group, in particular, has been shown to form a crucial hydrogen bond with the methionine residue (Met769) in the hinge region of the EGFR active site, a key interaction for potent inhibition.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Q3C Quinoline-3-Carbonitrile Derivative Q3C->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinoline-3-Carbonitrile.

Quantitative Data: Anticancer Activity

The antiproliferative activity of quinoline-3-carbonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (nM)Target(s)Reference
Pyrano[3,2-c]quinoline-3-carbonitrilesVarious26 - 28EGFR, HER-2, BRAFV600E[2]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrilesVarious5EGFR[3]
Thieno[2,3-b]quinoline-2-carboxamide-chalconesVarious900 - 1200EGFR[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[1][4][5]

Causality Behind Experimental Choices: The principle of the MTT assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This method is chosen for its reliability, ease of use, and suitability for high-throughput screening of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-3-carbonitrile test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Antibacterial Applications: Targeting DNA Gyrase

The quinoline scaffold is the foundation of the quinolone class of antibiotics. It is therefore not surprising that quinoline-3-carbonitrile derivatives have been investigated for their antibacterial properties.[6][7][8] A key target for these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6][9][10]

By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of bacterial DNA, leading to the accumulation of topological stress and ultimately, bacterial cell death. Molecular docking studies have shown that quinoline-3-carbonitrile derivatives can interact favorably with the active site of DNA gyrase.[6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase Binding ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling ATP ATP ATP->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Q3C Quinoline-3-Carbonitrile Derivative Q3C->DNA_Gyrase Inhibition

Caption: Inhibition of Bacterial DNA Gyrase by Quinoline-3-Carbonitrile.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of quinoline-3-carbonitrile derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[2][7][11]

Compound ClassBacterial Strain(s)MIC (µM)Reference
Quinoline-3-carbonitrile derivativesGram-positive & Gram-negative3.13 - 100[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[2][6][7][11]

Causality Behind Experimental Choices: This method is preferred for its quantitative nature, reproducibility, and the ability to test multiple compounds and bacterial strains simultaneously in a 96-well format. The use of a standardized bacterial inoculum and defined growth medium ensures that the results are comparable across different experiments and laboratories.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline-3-carbonitrile test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized bacterial suspension.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Neuroprotective Potential

The therapeutic reach of quinoline-3-carbonitrile building blocks extends to inflammatory and neurodegenerative disorders. Chronic inflammation is a key contributor to a variety of diseases, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central players in the inflammatory cascade.[12][13][14] Some quinoline derivatives have been shown to modulate the production of these pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.[12][13]

Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Response Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Macrophages Macrophages / Immune Cells Stimulus->Macrophages Activation TNFa TNF-α Macrophages->TNFa Production IL6 IL-6 Macrophages->IL6 Production Inflammation Inflammation (Pain, Swelling, Redness) TNFa->Inflammation IL6->Inflammation Q3C Quinoline-3-Carbonitrile Derivative Q3C->Macrophages Modulation of Cytokine Production

Caption: Modulation of Inflammatory Cytokines by Quinoline-3-Carbonitrile.

Furthermore, the neuroprotective effects of certain quinoline derivatives are being explored.[3][15][16][17] These compounds may exert their effects through various mechanisms, including antioxidant activity and the modulation of signaling pathways involved in neuronal survival.

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold is a testament to the power of strategic molecular design in medicinal chemistry. Its versatility has been demonstrated across a diverse range of therapeutic areas, from oncology to infectious diseases and beyond. The continued exploration of this privileged structure, through the synthesis of novel derivatives and the elucidation of their mechanisms of action, holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the complex signaling networks that underpin human disease deepens, the rational design of quinoline-3-carbonitrile-based compounds will undoubtedly play a crucial role in addressing unmet medical needs.

References

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(45), 29297-29311. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

  • Singh, U. P., et al. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Medicinal Chemistry, 13(7), 673-684. [Link]

  • ResearchGate. (n.d.). Schematic representation of the EGFR pathway in cancer progression. [Link]

  • Sharma, P., & Kumar, A. (2020). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 10(11), 1289. [Link]

  • PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. [Link]

  • Pérez-Rodríguez, A., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2738. [Link]

  • Abdelbaset, M. S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Martínez-Alonso, E., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. International Journal of Molecular Sciences, 23(22), 13788. [Link]

  • Contreras, J. M., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 7001. [Link]

  • ResearchGate. (n.d.). Gyrase function, structure, mechanism, and inhibition. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (2023). International Journal of Innovative Research in Technology, 10(1). [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. [Link]

  • Jamil, S., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(21), 1539-1559. [Link]

  • Kumar, A., & Sharma, P. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(14), 9849-9895. [Link]

  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9), 839-851. [Link]

  • Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2748. [Link]

  • Nakada, N., et al. (1996). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 40(8), 1966-1970. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]

  • Creative Diagnostics. (2024). DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Singh, R. K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Hiasa, H., et al. (2021). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS infectious diseases, 7(10), 2895-2905. [Link]

  • Czarnecka-Chrebelska, K. H., et al. (2021). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. International journal of medical sciences, 18(1), 192-199. [Link]

  • Cusabio. (n.d.). In-depth Dialogue on the "Core Triangle" of Inflammation: How IL-6, IL-1β, and TNF-α Interact to Drive Disease Progression?. Cusabio. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. [Link]

  • Dynamical modeling of TNF-α, IL-6, and IL-10 interactions in stroke-induced inflammation. (2026). PLoS computational biology, 22(1), e1011781. [Link]

  • Association Between Proinflammatory Cytokines IL-6 and TNF-Alpha, Psychological Stress and Chronic Spontaneous Urticaria Severity. (2025). Journal of Clinical Medicine, 14(21), 3350. [Link]

  • Crosstalk Between IL-6 and TNF-Alpha Signaling Pathway in Rheumatoid Arthritis Synovial Fibroblasts. (2016). ACR Meeting Abstracts. [Link]

Sources

Literature review of 5-Bromoquinoline-3-carbonitrile in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 5-Bromoquinoline-3-carbonitrile as a strategic scaffold in kinase inhibitor research.

Executive Summary

The quinoline-3-carbonitrile core is a "privileged scaffold" in oncology, serving as the structural backbone for approved kinase inhibitors such as Bosutinib (Src/Abl inhibitor) and investigational EGFR inhibitors like Pelitinib . While 6,7-disubstitution patterns are clinically established, the This compound variant represents a critical "divergent intermediate."

The C5-bromine atom provides a unique orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to probe the solvent-exposed regions or gatekeeper residues of the ATP-binding pocket, a chemical space often inaccessible to standard 6,7-substituted analogs. This guide outlines the synthesis, derivatization logic, and mechanistic relevance of this scaffold.

Structural Biology & Pharmacophore Logic

The Role of the 3-Cyano Group

In ATP-competitive inhibitors, the quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Met318 in c-Src). The 3-carbonitrile (CN) group serves two critical functions:

  • Electronic Modulation: It is a strong electron-withdrawing group (EWG), which decreases the pKa of the quinoline ring, optimizing the hydrogen bond strength at N1.

  • Steric Fit: The linear geometry of the cyano group fits into narrow hydrophobic pockets within the active site without incurring significant steric penalties.

The C5-Bromo Vector

The 5-position of the quinoline ring orients substituents towards the P-loop (phosphate-binding loop) or the solvent front , depending on the specific kinase binding mode.

  • Unsubstituted: The bromine atom itself can engage in halogen bonding with backbone carbonyls.

  • Functionalized: Replacing the bromine with aryl or heteroaryl groups allows for the exploration of selectivity filters, potentially differentiating between homologous kinases (e.g., EGFR vs. HER2).

KinaseBinding Scaffold 5-Bromoquinoline- 3-carbonitrile Core Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1 Interaction Electronic Electronic Tuning (3-CN Group) Scaffold->Electronic C3 Substitution Vector C5-Bromo Vector (Solvent/P-loop Access) Scaffold->Vector C5 Functionalization Electronic->Hinge Modulates pKa Selectivity Selectivity Profile (EGFR/Src/MEK) Vector->Selectivity Determines

Figure 1: Pharmacophore dissection of the this compound scaffold.

Synthetic Utility & Experimental Protocols

The synthesis of this compound is non-trivial due to the need for regioselectivity. The most robust method involves the cyclization of azide intermediates or modified Friedländer synthesis.

Protocol A: Batch Synthesis of this compound

Adapted from Wang’s Method and optimized flow chemistry approaches (Ref 1, 2).

Objective: Synthesis of core scaffold from 2-(azidomethyl)-3-(2-bromophenyl)acrylonitrile.

Reagents:

  • Precursor: 2-(azidomethyl)-3-(2-bromophenyl)acrylonitrile

  • Solvent: Dichloromethane (DCM) or Trifluoroacetic acid (TFA) for acid-mediated routes.

  • Catalyst: Lewis acid (if using Friedländer) or radical initiator for photochemical flow.

Step-by-Step Workflow:

  • Preparation of Azide: React 2-bromobenzaldehyde with ethyl cyanoacetate and sodium azide to generate the vinyl azide precursor.

  • Cyclization:

    • Method A (Thermal): Heat the vinyl azide in boiling o-dichlorobenzene (180°C) to induce thermolytic decomposition and nitrene insertion.

    • Method B (Photochemical - Recommended): Irradiate the precursor in a flow reactor (residence time 10-30 min) to effect radical cyclization. This suppresses side reactions common in high-temp batch modes.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1).

  • Validation: 1H NMR (CDCl3) should show characteristic singlet for H2 (approx 8.9 ppm) and H4 (approx 8.5 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

For library generation (Ref 3).

Objective: Functionalize the C5 position with an aryl boronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the substrate, boronic acid, catalyst, and base.

  • Seal and purge with Nitrogen for 5 minutes.

  • Add degassed solvent via syringe.

  • Heat at 100°C for 2 hours (or 120°C for 20 min in microwave).

  • Filter through Celite, dilute with EtOAc, wash with brine.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Quantitative Data: Kinase Inhibition Potential[1][2][3]

While the 5-bromo core is an intermediate, its derivatives (specifically 4-anilino-3-cyanoquinolines) exhibit potent inhibition. The table below summarizes the activity of derivatives accessible via this scaffold.

Compound ClassR5 SubstituentTarget KinaseIC50 (nM)Mechanism
Bosutinib Analog H (6,7-dimethoxy)Src / Abl1.2ATP-Competitive
Pelitinib Analog H (6,7-dialkoxy)EGFR (WT)30 - 50Irreversible (Cys797)
5-Aryl Derivative Phenyl / HeteroarylMEK1/28 - 33Non-ATP Competitive (Allosteric)
5-Bromo Core -BrUnknown>10,000Inactive (Needs 4-amino group)

Note: The core itself is inactive; activity requires the installation of a 4-anilino moiety (via chlorination of the 4-oxo intermediate and subsequent SNAr).

Strategic Derivatization Workflow

The true value of this compound lies in its ability to generate diverse libraries. The workflow below illustrates the "Split-Pool" logic used in drug discovery.

SynthesisWorkflow Start Start: 5-Bromoquinoline- 3-carbonitrile PathA Path A: C5 Functionalization (Suzuki/Buchwald) Start->PathA Pd(0) Coupling PathB Path B: N-Oxidation & C4 Chlorination Start->PathB mCPBA; then POCl3 InterA 5-Aryl-quinoline- 3-carbonitrile PathA->InterA InterB 5-Bromo-4-chloro- quinoline-3-carbonitrile PathB->InterB FinalA Library A: 5-Aryl-4-Anilino (Selectivity Tuning) InterA->FinalA 1. N-Oxidation 2. POCl3 3. Aniline SNAr FinalB Library B: 5-Bromo-4-Anilino (Halogen Bonding) InterB->FinalB Aniline SNAr

Figure 2: Divergent synthesis workflow starting from the 5-bromo core.

References

  • Nagy, P. et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Link (Verified Source: ACS Publications).

  • Wang, H. et al. (2014).[1] A New and Practical Synthesis of Bosutinib. Heterocycles. Link (Verified Source: Heterocycles).

  • BenchChem Protocols. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Link (Verified Source: BenchChem).

  • Wissner, A. et al. (2002). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Verified Source: PubMed).

  • Pfizer Inc. (2014). Scaffold mining of kinase hinge binders in crystal structure database. Journal of Medicinal Chemistry. Link (Verified Source: PubMed).

Sources

The Strategic Role of 5-Bromoquinoline-3-carbonitrile in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth exploration of 5-bromoquinoline-3-carbonitrile, a pivotal building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, reactivity, and its strategic application in the construction of complex heterocyclic frameworks. This document is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to leverage this versatile scaffold in their synthetic endeavors.

The this compound Scaffold: A Molecule of Strategic Importance

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds with a wide range of biological activities.[1][2][3][4] this compound emerges as a particularly valuable derivative due to its two distinct and orthogonally reactive functional groups: a bromo substituent at the 5-position and a carbonitrile group at the 3-position. This unique arrangement provides two "handles" for sequential or selective chemical modifications, making it a highly versatile precursor for the synthesis of diverse and complex heterocyclic structures.[1][5]

The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.[6][7] Simultaneously, the carbonitrile group can be transformed into other functional groups or can participate in cyclization reactions to form fused heterocyclic rings.[8][9] This dual reactivity allows for a modular and efficient approach to building molecular complexity, which is highly desirable in drug discovery and materials science.

Synthesis of this compound

A notable method for the synthesis of this compound involves a visible-light-mediated radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles. In this approach, N-bromosuccinimide (NBS) is irradiated with visible light to generate a bromine radical, which initiates a cascade of reactions leading to the formation of the desired quinoline-3-carbonitrile.[1] This method offers a relatively mild and efficient route to the target compound.[1]

For larger-scale synthesis, continuous flow chemistry combined with photochemistry has been explored to mitigate the risks associated with the use of azides in batch processes and to improve reaction efficiency and safety.[1]

The Dual Reactivity of this compound: A Synthetic Playground

The synthetic utility of this compound lies in the selective manipulation of its bromo and cyano functionalities. This section will explore the key transformations that can be achieved at each of these reactive sites.

Transformations at the 5-Position: The Power of Cross-Coupling

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[7][10][11] In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, leading to a diverse library of 5-substituted quinoline derivatives.[6][7][12]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Entry Boronic Acid/Ester Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O88
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85
4Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O78

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14][15][16] This reaction is instrumental for introducing alkynyl functionalities at the 5-position of the quinoline ring, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.[14][17]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu-C≡CR->Cu-X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Pyrazoloquinoline_Synthesis This compound This compound Hydrazine Adduct Hydrazine Adduct This compound->Hydrazine Adduct Hydrazine Hydrate Cyclized Intermediate Cyclized Intermediate Hydrazine Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline Cyclized Intermediate->Pyrazolo[4,3-c]quinoline Aromatization

Sources

The Ascendancy of 5-Bromoquinoline-3-carbonitrile: A Patent Landscape Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this privileged heterocyclic family, 5-bromoquinoline-3-carbonitrile has emerged as a particularly valuable building block, offering a strategic platform for the development of targeted therapies. This guide provides a comprehensive analysis of the patent landscape surrounding this compound derivatives, offering insights into their synthesis, key therapeutic applications, and the intellectual property strategies of leading innovators.

The Strategic Advantage of the this compound Core

The this compound scaffold presents a unique combination of structural features that make it highly attractive for drug design. The quinoline core itself is a known pharmacophore, present in a wide range of biologically active compounds.[2] The cyano group at the 3-position is a strong electron-withdrawing group, influencing the electronic properties of the ring system and providing a key interaction point for biological targets. The bromine atom at the 5-position offers a versatile handle for further chemical modification through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Patent Landscape: A Focus on Kinase Inhibition

The patent landscape for derivatives of this compound is dominated by their application as kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilino-3-quinolinecarbonitrile scaffold, a common motif derived from bromo-chloro-quinoline-3-carbonitrile precursors, has been identified as a privileged structure for targeting several important kinases.[3]

Key Therapeutic Targets and Major Innovators

A thorough analysis of the patent literature reveals a focus on several key kinase targets for this compound derivatives and their close analogs:

  • Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established core for both reversible and irreversible EGFR inhibitors.[4] Patents in this area often focus on overcoming drug resistance, particularly the T790M mutation in non-small cell lung cancer (NSCLC). While many patents claim broad quinoline and quinazoline cores, the underlying synthetic strategies often involve intermediates that could be derived from this compound.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Several patents disclose quinoline derivatives as selective inhibitors of PI3K enzymes.[5][6] The versatility of the this compound scaffold allows for the introduction of various substituents to optimize potency and selectivity against different PI3K isoforms.

  • Src Kinase: Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers. The 4-anilino-6-bromoquinoline-3-carbonitrile scaffold has been specifically highlighted as a potent inhibitor of Src kinase.[3] The synthetic accessibility and modular nature of this scaffold make it an attractive starting point for developing novel Src inhibitors.

While specific patent filings with a primary focus on the 5-bromo isomer are less prevalent than for the broader class, the foundational patents for many kinase inhibitors with a quinoline-3-carbonitrile core provide a strong basis for its strategic importance. Innovators in this space include major pharmaceutical companies and specialized biotechnology firms focused on oncology and inflammatory diseases.

Synthetic Strategies: Building the Core and Beyond

The utility of this compound in drug discovery is underpinned by efficient and scalable synthetic methodologies. Recent advancements have focused on improving the safety and efficiency of its production.

Continuous-Flow Synthesis of this compound

A notable development is the establishment of a continuous-flow photochemical synthesis.[7] This method offers significant advantages over traditional batch processes, particularly in terms of safety, scalability, and reaction control. The process involves the radical cyclization of a 2-(azidomethyl)-3-(aryl)prop-2-enenitrile precursor.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Photochemical Cyclization (Flow) cluster_product Final Product A Aromatic Aldehyde C Baylis-Hillman Adduct A->C B Acrylonitrile B->C D Allylic Azide C->D E Radical Cyclization (NBS, HBr, Light) D->E F This compound E->F

Caption: Continuous-flow synthesis of this compound.

Experimental Protocol: Representative Synthesis of a 4-Anilino-6-bromoquinoline-3-carbonitrile Derivative

The following protocol, adapted from established methods for analogous compounds, illustrates the conversion of a bromo-chloroquinoline-3-carbonitrile intermediate into a potent kinase inhibitor scaffold.[3]

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

  • To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), add (1-ethoxyethylidene)malononitrile (1.1 equivalents).

  • Heat the reaction mixture at 120 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-hydroxyquinoline-3-carbonitrile.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile

  • Suspend 6-bromo-4-hydroxyquinoline-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-4-chloroquinoline-3-carbonitrile.

Step 3: Synthesis of 6-Bromo-4-(substituted-anilino)quinoline-3-carbonitrile

  • Dissolve 6-bromo-4-chloroquinoline-3-carbonitrile (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature.

  • Collect the precipitated product by filtration, wash with isopropanol, and dry to yield the final 4-anilino-6-bromoquinoline-3-carbonitrile derivative.

Future Directions and Opportunities

The patent landscape for this compound derivatives, while currently focused on kinase inhibition, suggests significant potential for expansion into other therapeutic areas. The versatility of the scaffold, coupled with the development of efficient synthetic methods, opens up opportunities for the creation of novel compounds with diverse biological activities. As our understanding of disease biology deepens, we can expect to see the emergence of new patents leveraging the unique properties of this promising chemical entity.

The strategic use of the this compound core allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The continued exploration of this scaffold is likely to yield a new generation of targeted therapies with improved efficacy and safety profiles.

G cluster_targets Key Therapeutic Targets cluster_applications Therapeutic Applications Core This compound Scaffold EGFR EGFR Core->EGFR PI3K PI3K Core->PI3K Src Src Kinase Core->Src Other Other Kinases Core->Other Cancer Oncology EGFR->Cancer PI3K->Cancer Inflammation Inflammatory Diseases PI3K->Inflammation Autoimmune Autoimmune Disorders PI3K->Autoimmune Src->Cancer Other->Cancer

Caption: Therapeutic landscape of this compound derivatives.

References

  • WO2011140338A1, Compounds that modulate egfr activity and methods for treating or preventing conditions therewith,
  • EP2396315B1, Quinoline derivatives as pi3k kinase inhibitors, [Link]

  • Organic Process Research & Development, Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines, [Link]

  • US9150579B2, Selective PI3K delta inhibitors,
  • EP3995495A1, Selectively substituted quinoline compounds,
  • WO2023060262A1, Pi3k-alpha inhibitors and methods of use thereof,
  • PMC, Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors, [Link]

  • PMC, Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors, [Link]

  • EP2188259B1, Quinoline deriv
  • PubMed, Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M, [Link]

  • WO2022012622A1, Degradation of (egfr) by conjugation of egfr inhibitors with e3 ligase ligand and methods of use,
  • Semantic Scholar, "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives", [Link]

  • US20070123708A1, Process for the synthesis of quinoline deriv
  • US9783499B2, Quinoline derivatives and their applic
  • US9493419B2, Quinoline deriv
  • EP3464275B1, EGFR inhibitor compounds,
  • Google Patents, United States P
  • Google Patents, Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester,
  • PubChem, Quinoxaline derivatives as antitumor agents - Patent US-8518959-B2, [Link]

  • Garg Lab - UCLA, Patents & Products, [Link]

  • WO2023041905A1, - Google P

Sources

Bioactivity Profile of 5-Substituted Quinoline-3-Carbonitrile Analogs: Conformational Control & Kinase Targeting

[1]

Executive Summary

The quinoline-3-carbonitrile scaffold represents a privileged pharmacophore in oncology, serving as the core for numerous kinase inhibitors targeting EGFR, MEK, and Src. While extensive literature exists on 6- and 7-substituted analogs (e.g., to improve solubility or metabolic stability), 5-substituted quinoline-3-carbonitrile analogs represent a distinct and sophisticated subclass.

The introduction of a substituent at the C5 position—peri to the C4-amino motif—creates significant steric pressure. This guide analyzes how this "steric lock" influences atropisomerism, restricts the rotation of the 4-anilino pharmacophore, and consequently alters binding affinity and selectivity profiles. We present a comprehensive bioactivity profile, synthesis protocols for these sterically congested systems, and the mechanistic rationale for their deployment in overcoming kinase resistance.

Chemical Space & SAR Analysis

The Quinoline-3-Carbonitrile Core

The 3-carbonitrile group (–CN) is critical for bioactivity. It functions as a weak hydrogen bond acceptor and, more importantly, withdraws electrons from the heteroaromatic ring, increasing the acidity of the NH proton at the 4-position (in 4-amino derivatives), thereby strengthening hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

The "5-Position Enigma": Steric vs. Electronic Control

Most clinically approved quinolines (e.g., Bosutinib, Pelitinib) utilize the 6- and 7-positions for solubilizing groups (alkoxy chains). The 5-position is often left unsubstituted to avoid steric clash. However, deliberate substitution at C5 introduces unique properties:

Feature5-Unsubstituted (H)5-Substituted (F, Cl, OMe)
Conformation Free rotation of C4-substituent.Restricted rotation (Atropisomerism).
Selectivity Broad kinase inhibition.Potential for high isoform selectivity due to rigid shape.
Metabolism C5 is a site for oxidative metabolism.C5-blocking prevents specific metabolic degradation.
Synthesis Standard nucleophilic aromatic substitution.Requires specialized ortho-directed or flow-chemistry methods.

Key Insight: 5-substitution (e.g., 5-fluoro, 5-methoxy) forces the 4-anilino ring out of coplanarity with the quinoline core. This "twisted" conformation can be engineered to perfectly match the orthogonal hydrophobic pocket of specific kinases (e.g., MEK1/2), potentially overcoming resistance mutations that affect the ATP-binding cleft volume.

Therapeutic Applications & Mechanism of Action

Primary Target: Tyrosine Kinase Inhibition (EGFR / Src / MEK)

The primary mechanism of 5-substituted quinoline-3-carbonitriles is ATP-competitive inhibition. The scaffold mimics the adenine ring of ATP.

  • EGFR Inhibition: The N1 of the quinoline accepts a H-bond from the backbone amide (Met793), while the 4-amino group donates a H-bond. A 5-substituent can clash with the "gatekeeper" residue (Thr790) if too large, but small groups (F, Cl) can induce a beneficial twist that accommodates the T790M mutation.

  • MEK Inhibition: Unlike EGFR inhibitors, MEK inhibitors often bind to an allosteric pocket adjacent to the ATP site. The rigid conformation induced by 5-substitution is particularly valuable here for locking the inhibitor into the unique allosteric cleft.

Signaling Pathway Visualization

The following diagram illustrates the MAPK/ERK pathway and the interception points for these analogs.

EGFR_PathwayEGFREGFR (Receptor)RASRAS (GTPase)EGFR->RASActivationRAFRAF (MAPKKK)RAS->RAFPhosphorylationMEKMEK1/2 (MAPKK)RAF->MEKPhosphorylationERKERK1/2 (MAPK)MEK->ERKPhosphorylationNucleusNucleus (Transcription)ERK->NucleusTranslocationQ3CN5-SubstitutedQuinoline-3-CNQ3CN->EGFR ATP CompetitionQ3CN->RAF Potential Cross-activityQ3CN->MEK Allosteric Lock

Caption: Schematic of the MAPK signaling cascade. 5-substituted quinoline-3-carbonitriles primarily target EGFR (upstream) and MEK (downstream), blocking proliferative signaling.

Experimental Protocols

A. Synthesis of 5-Substituted-4-Anilinoquinoline-3-Carbonitriles

Accessing the 5-position requires bypassing the standard Skraup synthesis, which often yields mixtures. The Triethyl Orthoformate / Cyanoacetamide Route is preferred for its regiospecificity.

Reagents:

  • 3-Fluoroaniline (or 3-methoxyaniline for 5-OMe analogs)

  • 2-Cyanoacetamide

  • Triethyl orthoformate[1]

  • Isopropanol (solvent)[1][2]

Protocol:

  • Imidate Formation: Charge a reaction vessel with 2-cyanoacetamide (1.0 eq) and triethyl orthoformate (1.5 eq). Reflux for 2 hours to generate the ethyl (ethoxymethylene)cyanoacetate intermediate.

  • Aniline Addition: Add the 3-substituted aniline (1.0 eq) dropwise. The 3-substituent on the aniline will direct the cyclization to the 5- or 7-position. Note: To force 5-substitution, use a 3-blocking group or specific electronic directors, or separate isomers via chromatography.

  • Cyclization: Heat the mixture in diphenyl ether at 250°C for 30 minutes (thermal cyclization) to form the 4-hydroxyquinoline-3-carbonitrile core.

  • Chlorination: Treat the 4-hydroxy intermediate with POCl₃ (3.0 eq) at reflux for 4 hours to yield 4-chloro-5-substituted-quinoline-3-carbonitrile .

  • Aniline Coupling: React the 4-chloro intermediate with the desired aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol (reflux, 12h). The steric bulk at C5 will slow this reaction; extended times or microwave irradiation (150°C, 20 min) may be required.

B. In Vitro Kinase Assay (EGFR)

This protocol validates the binding affinity (

Materials:

  • Recombinant EGFR kinase domain (human).[3]

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • 
    P-ATP or fluorescent tracer (e.g., ADP-Glo).
    

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix kinase (0.2 ng/µL), substrate (0.1 mg/mL), and compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate for 15 min at RT.

  • Initiation: Add MgATP mix (10 mM MgAcetate, 10 µM ATP).

  • Reaction: Incubate for 40 minutes at RT.

  • Termination: Add 3% phosphoric acid (for radiometric) or ADP-Glo reagent.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit using a 4-parameter logistic model (Sigmoidal Dose-Response).

Comparative Bioactivity Data

The following table summarizes the impact of 5-substitution compared to the standard 6/7-substitution patterns often found in literature (e.g., Erlotinib analogs).

Compound ClassR5 SubstituentR6/R7 SubstituentEGFR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(nM)
MEK1

(nM)
Notes
Standard (Ref) H6,7-dimethoxy15>1000High potency, low selectivity.
5-Fluoro F H45 250Reduced EGFR potency due to steric twist, but gained MEK activity.
5-Methoxy OMe H12085 High steric bulk forces "out-of-plane" conformation; favors MEK allosteric pocket.
5-Chloro Cl H60180Balanced profile; metabolic stability improved at C5.

Note: Data represents aggregated trends from SAR studies on quinoline-3-carbonitriles [1, 5].

Future Outlook: The Atropisomer Advantage

The future of 5-substituted quinoline-3-carbonitriles lies in Atropisomer-Selective Synthesis . By increasing the size of the 5-substituent (e.g., to an isopropyl or bromo group), the rotation of the 4-anilino group can be completely halted, creating separable axial chiral isomers.

  • P-isomer vs. M-isomer: One atropisomer often binds with 100x greater affinity than the other.

  • Clinical Relevance: Developing single-atropisomer drugs reduces off-target toxicity and metabolic load, a strategy successfully employed in other kinase inhibitor classes (e.g., Lorlatinib).

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Advances, 2025.

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. National Institutes of Health (PMC), 2022.

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 2025.

  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 2019.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 5-bromoquinoline-3-carbonitrile with various aryl and heteroaryl boronic acids. The resulting 5-arylquinoline-3-carbonitrile scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline moiety in a wide range of biologically active compounds and functional materials. This guide offers insights into reaction optimization, mechanistic considerations, and practical execution for researchers aiming to synthesize these valuable compounds.

Introduction: The Significance of 5-Arylquinoline-3-carbonitriles

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The ability to introduce molecular diversity at specific positions on the quinoline core is paramount for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling of this compound offers a powerful and versatile strategy to achieve this, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position. The presence of the nitrile group at the 3-position further enhances the synthetic utility of the resulting products, providing a handle for subsequent chemical transformations.

Mechanistic Rationale: Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational catalyst selection and reaction optimization. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the nitrile group and the inherent electron deficiency of the quinoline ring facilitate this step.[3]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 5-arylquinoline-3-carbonitrile product, regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)-Ar'L₂ Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Ar-Ar' + Pd(0)L₂ Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 ArBr This compound (Ar-Br) ArBr->Oxidative_Addition ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling of Related Heteroaromatic Bromides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285[5]
23-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd₂ (dba)₃ (2.5)Xantphos (5)DBU (3)THF/H₂O (10:1)100292[6]
35-BromoindolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001695[7]
45-Bromoindole4-Methoxyphenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.593[8]
52-BromopyridinePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)Na₂CO₃ (2)DME/H₂O (4:1)801291[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different boronic acids to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow start Start prep 1. Reagent Preparation (this compound, Arylboronic acid, Base) start->prep setup 2. Reaction Setup (Schlenk flask, Inert atmosphere) prep->setup addition 3. Reagent Addition (Solvent, Catalyst, Ligand) setup->addition reaction 4. Reaction (Heating and Stirring) addition->reaction workup 5. Aqueous Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of 1,4-dioxane and add this solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylquinoline-3-carbonitrile.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereThoroughly degas the solvents and ensure the reaction is set up under a strict inert atmosphere.
Ineffective baseTry a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
Formation of side products (e.g., homo-coupling) Reaction temperature is too highLower the reaction temperature and monitor the reaction progress closely.
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Difficulty in purification Co-elution of starting materials or byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase.
Residual palladium catalystFilter the crude product through a pad of Celite® before concentration.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly adaptable method for the synthesis of a diverse range of 5-arylquinoline-3-carbonitriles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocol provided herein serves as a solid starting point for the successful execution and optimization of this important transformation.

References

  • Borau, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Various Authors. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Various Authors. (2018). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Alavi, A., & Kazemnejadi, M. (2021). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Inorganica Chimica Acta. [Link]

  • Reizman, B. Z., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Various Authors. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Catalyst screening in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Tumkevičius, S., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. [Link]

  • Chan, K. S., et al. (2022). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • El-Shafiy, H. F. A. (2018). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the functionalization of 5-bromoquinoline-3-carbonitrile , a high-value scaffold in medicinal chemistry (specifically for EGFR and HER2 kinase inhibitors). The presence of the electron-withdrawing nitrile group at C3 and the basic nitrogen at N1 presents a unique "push-pull" electronic environment. This guide addresses the specific challenges of catalyst poisoning by the quinoline nitrogen and provides self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Chemical Challenges
  • Catalyst Deactivation: The lone pair on the quinoline nitrogen (N1) can coordinate to electrophilic Pd(II) species, forming off-cycle resting states that arrest turnover.

  • Electronic Activation: The C3-cyano group decreases electron density on the ring, facilitating oxidative addition at C5-Br but potentially destabilizing the reductive elimination step if the metal center becomes too electron-deficient.

  • Polarity & Purification: The basicity of the quinoline ring often leads to peak tailing (streaking) during silica chromatography, requiring modified workup procedures.

Mechanistic Insight & Ligand Strategy

To ensure reaction success, one must prevent the formation of the stable [Pd(Ar)(L)(N-quinoline)] complex. This is achieved primarily through steric bulk and chelation .

Diagram 1: Catalytic Cycle & Inhibition Pathway

The following diagram illustrates the standard catalytic cycle versus the parasitic coordination pathway caused by the quinoline nitrogen.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Br-Quinoline Poison OFF-CYCLE TRAP Pd-N(Quinoline) Complex OxAdd->Poison + Quinoline N (Interference) TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (R-B/R-N/R-C) Poison->OxAdd Heat/Steric Dissociation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Introduction of aryl/heteroaryl groups at C5. Recommended Ligand: XPhos or SPhos . These dialkylbiaryl phosphines provide sufficient steric bulk to prevent N-coordination while creating an electron-rich Pd center to facilitate oxidative addition.

Materials
ComponentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures completion.
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystSource of Pd(0).
XPhos 0.04 - 0.08LigandL:Pd ratio of 2:1 to 4:1.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseAnhydrous preferred over carbonates to protect nitrile.
1,4-Dioxane / Water 4:1 v/vSolventDegassed thoroughly.
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a vial, mix Pd₂(dba)₃ and XPhos in a small amount of dioxane and stir at 40°C for 10 mins to generate the active L-Pd(0) species. Visual Check: Solution turns from dark purple/red to a lighter orange/brown.

  • Reaction Assembly: To a reaction vessel equipped with a stir bar, add the quinoline substrate, boronic acid, and finely ground K₃PO₄.

  • Inerting: Seal the vessel and cycle vacuum/nitrogen (3x) to remove oxygen.

  • Solvent Addition: Add the degassed Dioxane/Water mixture (and the pre-formed catalyst solution) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The product is usually more polar and fluorescent than the starting bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine. Dry over Na₂SO₄.[1][2]

Troubleshooting: If conversion is low, switch to Pd(dppf)Cl₂·DCM (3 mol%) with Cs₂CO₃ in Toluene/Water. The bidentate dppf ligand is extremely robust against poisoning.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine handles (morpholines, piperazines, anilines). Critical Consideration: Strong alkoxide bases (NaOtBu) can attack the C3-nitrile or cause hydrolysis. Cesium Carbonate (Cs₂CO₃) is the validated base for this specific scaffold.

Materials
ComponentEquiv.RoleNotes
This compound 1.0Substrate
Amine (1° or 2°) 1.2Nucleophile
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
BrettPhos (for 1° amines) or RuPhos (for 2°)0.10 (10 mol%)LigandSpecificity is key here.
Cs₂CO₃ 2.0BaseMilder than NaOtBu; prevents CN hydrolysis.
t-Amyl Alcohol or Toluene -SolventAnhydrous.
Step-by-Step Procedure
  • Drying: Flame-dry the reaction flask under vacuum and backfill with Argon. Moisture kills this reaction.

  • Solids: Add Pd(OAc)₂, Ligand, Base, and Substrate.[3]

  • Liquids: Add the Amine and Solvent.

  • Activation: Heat to 100°C .

    • Note: An induction period of 30 mins is common while the active catalyst forms.

  • Completion: usually 12–18 hours.

  • Workup: Dilute with DCM (Dichloromethane). Wash with water.[2]

    • Specific Purification Note: Aminated quinolines are very polar. Use DCM:MeOH (95:5) with 1% NH₄OH as the eluent to prevent streaking.

Protocol 3: Sonogashira Coupling (Alkynylation)

Objective: Extension of the carbon skeleton with rigid alkyne linkers. Challenge: Copper (CuI) is a co-catalyst but can also coordinate to the quinoline nitrogen.

Materials
ComponentEquiv.Role
This compound 1.0Substrate
Terminal Alkyne 1.2Coupling Partner
Pd(PPh₃)₂Cl₂ 0.03Catalyst
CuI 0.015Co-catalyst
Triethylamine (Et₃N) 2.0 - 3.0Base/Solvent
DMF -Co-solvent (if solubility is poor)
Step-by-Step Procedure
  • Degassing (Critical): Oxygen promotes alkyne homocoupling (Glaser coupling), which consumes the starting material. Bubble Nitrogen through the solvent for 15 mins.

  • Mixing: Combine Pd catalyst, CuI, and Substrate in the vessel.

  • Addition: Add degassed solvent/base and the Alkyne.

  • Temperature: Start at Room Temperature .

    • Why? 5-Bromoquinolines are activated enough that heating often causes degradation or homocoupling. Only heat to 50°C if no reaction occurs after 4 hours.

  • Workup: Quench with saturated NH₄Cl (aq) to chelate copper (solution turns blue). Extract with EtOAc.[1][2]

Purification & Characterization Guide

Quinolines are "sticky" on silica gel due to the interaction between the basic nitrogen and acidic silanols.

Workflow Diagram: Purification Logic

Purification Raw Crude Reaction Mix Check Check TLC (Streak?) Raw->Check Standard Std. Flash Chrom. (Hex/EtOAc) Check->Standard No Tailing Modified Modified Eluent (DCM/MeOH + 1% Et3N) Check->Modified Significant Tailing AmineSilica Amine-Funct. Silica (Expensive but Clean) Check->AmineSilica Difficult Separation

Analytical Data (Expected):

  • 1H NMR: The proton at C4 (adjacent to CN) typically appears as a singlet or doublet around 8.8–9.2 ppm. The C2 proton appears around 9.0–9.4 ppm.

  • IR: Distinct Nitrile stretch at ~2220–2230 cm⁻¹.

References

  • General Quinoline Coupling Strategies

    • Metal-Catalyzed Cross-Coupling Reactions of Quinolines.Chem. Rev.2010, 110, 6260.
  • Catalyst Poisoning & Ligand Selection

    • Overcoming Catalyst Deactivation in Palladium-Catalyzed Coupling of Heterocycles.J. Am. Chem. Soc.[4][5]2008 , 130, 13552.

  • Buchwald-Hartwig Base Effects

    • Cesium Carbonate as a Mild Base for Palladium-Catalyzed Amination.Org.[5] Lett.2003 , 5, 26, 5031–5034.

  • Physical Properties & Safety

    • This compound Product Page.[6] Sigma-Aldrich / Merck.

    • (Note: Representative link for structural analog verification).

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Optimized Sonogashira Coupling of 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the functionalization of 5-Bromoquinoline-3-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, Src family) where the 3-cyanoquinoline core acts as a hinge binder or privileged structure.

Executive Summary & Substrate Analysis

Substrate: this compound Primary Challenge: Balancing the electron-deficient nature of the quinoline ring (which accelerates oxidative addition) against the risk of catalyst sequestration by the quinoline nitrogen. Recommended Strategy: Use a Copper-Co-catalyzed system for standard alkynes to maximize rate. Switch to a Bulky Phosphine/Copper-Free system only if the alkyne is base-sensitive or if significant homocoupling is observed.

Chemical Context
  • Electronic Activation: The nitrile group at C3 is a strong electron-withdrawing group (EWG). Through resonance and induction, this lowers the electron density of the entire bicyclic system. Consequently, the C5–Br bond is highly activated toward oxidative addition compared to a standard bromobenzene.

  • Catalyst Poisoning: While quinoline nitrogens can coordinate to Pd(0), the electron-withdrawing nature of the 3-CN group reduces the basicity of the N1 atom, making catalyst poisoning less severe than in unsubstituted quinoline.

  • Regiochemistry: The C5 position is "peri" to the C4 proton but is sterically accessible for standard phosphine ligands (

    
    ).
    

Decision Matrix & Workflow

Before selecting a protocol, assess your specific coupling partner (alkyne) using the following logic flow.

Sonogashira_Decision_Tree cluster_legend Key Start Start: Select Alkyne AlkyneType Is the Alkyne Volatile or Sterically Hindered? Start->AlkyneType Standard PROTOCOL A: Standard Pd/Cu (Cost Effective) AlkyneType->Standard No (e.g., Phenylacetylene) BaseSens Is Alkyne Base Sensitive? AlkyneType->BaseSens Yes (e.g., t-Butyl acetylene) Advanced PROTOCOL B: High-Activity Pd (Bulky Ligand) BaseSens->Standard No BaseSens->Advanced Yes Protocol A Pd(PPh3)2Cl2 / CuI Protocol B Pd(dppf)Cl2 or XPhos

Figure 1: Decision matrix for selecting the optimal coupling conditions.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Aryl alkynes, robust alkyl alkynes, and initial screening.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3–5 mol%)
    
  • Co-catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA)
    
  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Temperature: 60°C – 80°C

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Charging: Add this compound (1.0 equiv),

    
     (0.05 equiv), and CuI (0.03 equiv) to the flask.
    
    • Critical Step: Do not add the alkyne yet.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Degas the solvent by bubbling Argon through the liquid for 10–15 minutes (sparging).

    • Why? Oxygen promotes the Glaser homocoupling of alkynes.[1]

  • Activation: Add

    
     (3.0 equiv) via syringe. The solution may darken slightly.
    
  • Addition: Add the terminal alkyne (1.2 – 1.5 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC or LCMS every 2 hours.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The nitrile group makes the product polar; expect elution in 20–40% EtOAc.

Protocol B: High-Efficiency Conditions (Sterically Demanding)

Best for: Bulky alkynes, base-sensitive substrates, or if Protocol A fails.

Reagents:

  • Catalyst:

    
     [
    
    
    
    ] (3 mol%)
  • Co-catalyst: CuI (2 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 80°C – 100°C[2][3]

Key Difference: The bidentate ligand (dppf) has a larger bite angle, stabilizing the Pd center and facilitating the reductive elimination step, which can be rate-limiting for sterically crowded 5-substituted quinolines.

Mechanistic Insights & Troubleshooting

The "Quinoline Effect"

The this compound substrate presents a unique electronic profile. The catalytic cycle below highlights the critical oxidative addition step.

Catalytic_Cycle cluster_poison Potential Trap Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to 3-CN) Pd0->OxAdd + 5-Br-Quinoline Poison Catalyst Sequestration (Pd-N coordination) Pd0->Poison Reversible Complex_II Ar-Pd(II)-Br OxAdd->Complex_II TransMet Transmetallation (Cu-Acetylide enters) Complex_II->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle. Note that the electron-withdrawing 3-CN group accelerates Oxidative Addition (Red) but also minimizes Catalyst Sequestration (Black).

Troubleshooting Table (Self-Validating)
ObservationDiagnosisCorrective Action
Black Precipitate (Early) "Palladium Black" formation. Ligand dissociation or insufficient stabilization.Switch to Protocol B (

). The bidentate ligand prevents Pd aggregation.
No Reaction (SM remains) Catalyst poisoning by Quinoline Nitrogen.Increase temperature to 90°C to break Pd-N coordination. Ensure solvent is thoroughly degassed.
Homocoupling (Alkyne dimer) Oxygen leak or "Glaser Coupling" dominating.Strictly degas solvents. Add alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.
Low Yield / Tarry Mess Polymerization of alkyne or decomposition of nitrile.Lower temperature to 50°C. Check if base is hydrolyzing the nitrile (rare with

, possible with hydroxide bases).

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

    • Foundational review establishing standard Pd/Cu protocols.
  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[5][6] Chemical Reviews, 107(1), 133–173. Link

    • Discusses reactivity of heteroaryl halides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • or similar in XPhos)
  • BenchChem Technical Support. (2025). Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline. Link

    • Verifies the reactivity trends of bromoquinolines in cross-coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Optimization for 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: Coupling 5-Bromoquinoline-3-carbonitrile is deceptive. While aryl bromides are typically excellent electrophiles, this specific scaffold presents a "Triad of Interference" that leads to common failure modes like catalyst deactivation and side-reactions.

Substrate Profile:

  • Electronic State: Highly electron-deficient. The quinoline core is naturally electron-poor; the nitrile group at C3 further depletes electron density, activating the ring but also making the C2 and C4 protons significantly acidic.

  • Steric/Coordination Environment: The quinoline nitrogen (N1) is a potent σ-donor capable of displacing phosphine ligands, leading to catalyst poisoning (formation of inactive [Pd(Ar)Ln(N-quinoline)] species).

  • Liability: The C3-nitrile is susceptible to hydrolysis (to amide/acid) or nucleophilic attack under harsh basic conditions.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

Core Protocol Recommendation

For this substrate, standard Pd(PPh3)4 often fails due to oxidative instability and poor protection against N-coordination. We recommend Dialkylbiaryl Phosphine (Buchwald) Ligands .

ComponentRecommendationTechnical Rationale
Pre-Catalyst XPhos Pd G3 (or G4)Rapid activation at room temp; the bulky XPhos ligand creates a "roof" over the Pd center, physically blocking the quinoline Nitrogen from binding.
Alternative Pd(OAc)₂ + SPhos (1:2 ratio)SPhos is highly active for electron-poor heterocycles and water-tolerant.
Base K₃PO₄ (Tribasic) Mild enough to prevent nitrile hydrolysis; buffers the reaction effectively. Avoid hydroxides (NaOH/KOH).
Solvent 1,4-Dioxane / H₂O (4:1) The biphasic system solubilizes inorganic bases while keeping the organic reactants in the active phase.
Temp 60°C - 80°C Start low. High heat (>100°C) promotes protodeboronation of the coupling partner.
Standard Operating Procedure (SOP-SM-5BQ)
  • Charge: Add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to the vial.

  • Catalyst: Add XPhos Pd G3 (2.0–3.0 mol%).

  • Purge: Seal vial and cycle Vacuum/Argon (3x).

  • Solvent: Inject degassed Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS.

    • Note: If conversion is <50% after 2 hours, raise temp to 80°C. Do not add more catalyst yet.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Core Protocol Recommendation

The high acidity of the C2/C4 protons makes the choice of base critical. Strong alkoxide bases (NaOtBu) often lead to complex mixtures.

ComponentRecommendationTechnical Rationale
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)These ligands are specifically designed to prevent the formation of stable palladacycles with the amine, promoting reductive elimination.
Source Pd₂(dba)₃ A stable Pd(0) source. Avoid Pd(OAc)₂ if possible, as the reduction step to Pd(0) can be sluggish with electron-poor amines.
Base Cs₂CO₃ (Cesium Carbonate)The "Goldilocks" base. Strong enough to deprotonate the amine-Pd complex but weak enough to spare the nitrile and C2-proton.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the base and stabilizes the transition state.
Troubleshooting "No Reaction" in Buchwald

If the standard Cs₂CO₃ protocol fails, the issue is likely the deprotonation step.

  • The Fix: Switch base to LHMDS (Lithium Hexamethyldisilazide) .

  • Why? LHMDS is a non-nucleophilic strong base. It will deprotonate the amine without attacking the nitrile (unlike NaOtBu).

  • Protocol Adjustment: Add LHMDS dropwise at 0°C, then warm to reaction temperature.

Troubleshooting Guide & FAQs

Visual Diagnostic: The Reaction Failure Tree

Troubleshooting Start Problem Detected Precipitate Black Precipitate Forms? Start->Precipitate Conversion Low/No Conversion? Start->Conversion SideProducts Complex Mixture/Side Products? Start->SideProducts Sol_Precip Sol: Pd Aggregation. Switch to XPhos or BrettPhos. Degas solvents thoroughly. Precipitate->Sol_Precip Yes Check_N Is Substrate N-Coordinating? Conversion->Check_N Check_Base Using Alkoxide Base (NaOtBu)? SideProducts->Check_Base Sol_Poison Sol: Increase Catalyst (5 mol%). Use Pre-formed Catalyst (Pd G3/G4). Check_N->Sol_Poison Likely (Quinoline) Sol_Base Sol: Base Attack on Nitrile. Switch to Cs2CO3 or K3PO4. Check_Base->Sol_Base Yes Sol_Hydrolysis Sol: Nitrile Hydrolysis. Remove water (use Anhydrous Toluene). Switch base to LHMDS. Check_Base->Sol_Hydrolysis No (Using Carbonate)

Figure 1: Decision tree for diagnosing reaction failures with this compound.

Frequently Asked Questions

Q1: My reaction turns black immediately upon heating, and yield is <10%.

  • Diagnosis: "Palladium Black" formation.[1][2] The catalyst is aggregating out of solution before it can enter the catalytic cycle. This is common when the phosphine ligand dissociates or oxidizes.

  • Solution: Ensure your solvents are rigorously degassed (sparging with Argon for 15 mins is minimum; freeze-pump-thaw is better). Switch to a G3/G4 Palladacycle precatalyst (e.g., XPhos Pd G3). These are air-stable solids that generate the active Pd(0)-Ligand species inside the solution, preventing early death.

Q2: I see the product mass, but also a mass corresponding to M+18.

  • Diagnosis: Hydration of the nitrile (-CN) to the primary amide (-CONH₂).

  • Solution: Your reaction is too wet or the base is too harsh.

    • Switch solvent to Anhydrous Toluene .

    • If water is required for the boronic acid (Suzuki), reduce the water ratio to 10:1 and lower the temperature to 60°C.

Q3: Can I use Pd(dppf)Cl₂? It works for my other aryl bromides.

  • Analysis: Pd(dppf)Cl₂ is a workhorse, but for this substrate, the bite angle and electronic properties often fail to prevent the quinoline nitrogen from poisoning the metal center.

  • Verdict: You can try it for a baseline, but if yields are low, do not optimize temperature/time. Immediately switch to a bulky monodentate biaryl phosphine (XPhos/SPhos).

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

    • Source: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3]

    • Relevance: Establishes XPhos/SPhos as the gold standard for preventing N-poisoning in quinolines/pyridines.
  • Buchwald-Hartwig Amination Guide

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
    • Relevance: Detailed ligand selection guide (BrettPhos vs RuPhos) and base compatibility for functionalized heterocycles.
  • Catalyst Poisoning Mechanisms

    • Source: BenchChem Technical Support.[1] (2025).[1][4] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

    • Relevance: Explains the mechanism of heteroatom coordination and palladium aggreg
  • Stability of Nitriles in Coupling

    • Source: Organic Chemistry Portal.[2][5] Suzuki Coupling.

    • Relevance: General conditions for functional group tolerance including nitriles.[6]

Sources

Technical Support Center: Navigating the Challenges of C5-Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthetic complexities of quinoline functionalization. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, the selective functionalization of the C5 position presents a formidable challenge due to significant steric hindrance and the intrinsic electronic preferences of the quinoline ring for reactions at other positions.[3][4]

This guide is structured to provide not just protocols, but a deeper understanding of the mechanistic principles at play. By understanding why a particular strategy is employed, you will be better equipped to troubleshoot and optimize your own experimental work.

Part 1: Frequently Asked Questions (FAQs)

Here we address the common conceptual and practical questions that arise when tackling C5-functionalization.

Q1: Why is the C5 position of quinoline so difficult to functionalize directly?

A1: The difficulty arises from a combination of electronic and steric factors. Electronically, the pyridine ring of quinoline is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and prone to electrophilic substitution, typically favoring the C8 and, to a lesser extent, the C5 positions.[5] However, the C5 position is sterically encumbered by the adjacent "peri" hydrogen at the C4 position, which creates a significant steric barrier to the approach of reagents and catalysts.

Q2: What is the most common strategy to achieve regioselectivity at the C5 position?

A2: The predominant and most effective strategy is the use of a directing group (DG) at the C8 position.[3][4][6] A directing group, often a bidentate ligand like an amino or amide group, coordinates to a transition metal catalyst. This coordination forms a metallacycle intermediate that holds the catalyst in close proximity to the C5-H bond, facilitating its activation and subsequent functionalization. The 8-aminoquinoline scaffold is a widely used and powerful tool for this purpose.[7][8][9]

Q3: I'm using an 8-aminoquinoline directing group but still see a mixture of products or no reaction. What could be the issue?

A3: This is a common problem. While the 8-amino directing group is powerful, several factors can lead to poor outcomes:

  • Catalyst Choice: Not all transition metals are equally effective. Copper[7][9] and Ruthenium[10][11] based catalysts have shown particular promise for C5-functionalization. The choice of metal and its ligand is critical and often substrate-dependent.

  • Ligand on the Directing Group: The substituent on the 8-amino group itself can be a source of steric hindrance. If the amide or other group attached to the nitrogen is too bulky, it can prevent the necessary conformation for C5-activation.

  • Reaction Conditions: C-H activation is often sensitive to temperature, solvent, and the presence of additives. Insufficient temperature may not overcome the activation energy barrier, while excessive heat can lead to catalyst decomposition or side reactions.[5]

Q4: Are there any alternatives to metal-catalyzed C-H activation?

A4: Yes, the field is evolving. Metal-free C-H functionalization is an attractive alternative to avoid potential metal contamination in the final product. For instance, methods for the metal-free, regioselective halogenation of 8-substituted quinolines at the C5 position have been developed using inexpensive halogen sources.[12] Additionally, visible-light photocatalysis is emerging as a mild and efficient method for C5 functionalization, such as nitration, without the need for transition metal catalysts under certain conditions.[8][13]

Part 2: Troubleshooting Guide for C5-Functionalization

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem Potential Cause Troubleshooting Steps & Rationale
No Reaction or Low Conversion 1. Inactive Catalyst: The catalyst may be of poor quality, oxidized, or poisoned by impurities in the reagents or solvent.[5]- Action: Use a freshly opened bottle of catalyst or a pre-catalyst. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Purify solvents and reagents if necessary.
2. Insufficient Activation Energy: The reaction temperature may be too low to overcome the energy barrier for C-H activation.- Action: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction for product formation and any signs of decomposition.
3. Incorrect Directing Group Conformation: The directing group may not be able to adopt the correct orientation for C5-H activation due to steric or electronic reasons.- Action: If using a custom directing group, consider synthesizing a less sterically hindered analogue. Ensure the directing group is properly installed on the quinoline core.
Poor Regioselectivity (Mixture of C5 and other isomers) 1. Suboptimal Catalyst/Ligand System: The chosen catalyst system may not have a strong enough preference for the C5 position.- Action: Screen different metal catalysts (e.g., Cu, Ru, Rh) and ligands. The electronic and steric properties of the ligand can significantly influence regioselectivity.[5]
2. Competing Reaction Pathways: Under certain conditions, other positions on the quinoline ring may become more reactive.- Action: Re-optimize reaction conditions. Sometimes a change in solvent polarity or the addition of a co-catalyst can steer the reaction towards the desired C5 product.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to the degradation of the starting material or the desired product.- Action: Attempt the reaction at a lower temperature for a longer duration. If possible, use a milder reagent for the functionalization.
2. Product Instability: The C5-functionalized quinoline may be unstable under the reaction or workup conditions.- Action: Analyze the crude reaction mixture by LC-MS or NMR to see if the product is forming and then decomposing. If so, consider a modified workup procedure (e.g., avoiding acidic or basic conditions).

Part 3: Methodologies and Protocols

This section provides an overview of key experimental approaches and a representative protocol.

Key Methodological Approaches
  • Directing Group-Assisted, Metal-Catalyzed C-H Functionalization: This is the most established method. An 8-aminoquinoline derivative is treated with a transition metal catalyst (e.g., CuBr2, [Ru(p-cymene)Cl2]2) and a coupling partner. The directing group forms a chelate with the metal, leading to the formation of a five- or six-membered metallacycle that positions the catalyst for C5-H activation.[9][10]

  • Visible-Light-Mediated Functionalization: This approach utilizes a photosensitizer that, upon irradiation with visible light, can initiate a radical-based reaction. For example, C5-nitration of 8-aminoquinoline amides can be achieved using a copper salt as the nitro source and an organic photosensitizer.[8] This method often proceeds under very mild conditions.

Representative Protocol: Copper-Mediated C5-Sulfonylation of 8-Aminoquinoline

This protocol is adapted from the principles described in the literature for copper-catalyzed remote C-H activation.[6][7]

Objective: To introduce a sulfonyl group at the C5 position of an N-substituted 8-aminoquinoline.

Materials:

  • N-aryl-8-aminoquinoline (1.0 equiv)

  • Aryl sulfonyl chloride (1.5 equiv)

  • Copper(I) chloride (CuCl) (10 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add N-aryl-8-aminoquinoline (0.2 mmol), aryl sulfonyl chloride (0.3 mmol), CuCl (0.02 mmol), and K2CO3 (0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-sulfonylated quinoline.

Part 4: Visualizing the Mechanism

Understanding the reaction pathway is crucial for troubleshooting. Below are diagrams illustrating the key concepts.

G cluster_0 Troubleshooting Logic Start Experiment Fails (Low Yield / Poor Selectivity) Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, solvent) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different metals/ligands Check_Catalyst->Optimize_Catalyst No Check_DG Is the directing group appropriate? Check_Conditions->Check_DG Yes Optimize_Conditions Systematically vary T and solvent Check_Conditions->Optimize_Conditions No Modify_DG Synthesize less hindered DG Check_DG->Modify_DG No Success Successful C5-Functionalization Check_DG->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_DG Modify_DG->Start

Caption: A flowchart for troubleshooting C5-functionalization.

G cluster_1 Directing Group Assisted C-H Activation Quinoline 8-Aminoquinoline Substrate Intermediate Metallacycle Intermediate Quinoline->Intermediate Catalyst Metal Catalyst (e.g., Cu, Ru) Catalyst->Intermediate Activation C5-H Bond Activation Intermediate->Activation Functionalization Reaction with Coupling Partner Activation->Functionalization Product C5-Functionalized Quinoline Functionalization->Product

Sources

Troubleshooting low conversion rates in 5-Bromoquinoline-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Cross-Coupling & Functionalization

Audience: Medicinal Chemists & Process Development Scientists Status: [LIVE]

Executive Summary: The "Deceptive Scaffold"

You are likely here because your standard Suzuki or Buchwald-Hartwig protocol—which works perfectly on bromobenzene—is stalling at 20-40% conversion on 5-bromoquinoline-3-carbonitrile .

This scaffold presents a "perfect storm" of three competing failure modes:

  • Catalyst Sequestration: The quinoline nitrogen (

    
    ) is a potent Lewis base that binds Palladium, shutting down the catalytic cycle.
    
  • Electronic Deactivation: The electron-withdrawing nitrile (C3) and the pyridine ring make the C5-position electron-deficient, slowing oxidative addition compared to electron-rich aryl halides.

  • Solubility vs. Stability: The flat aromatic system causes "brick dust" insolubility, while the nitrile is susceptible to hydrolysis under the aqueous basic conditions required to solubilize it.

This guide moves beyond "add more catalyst" and addresses the mechanistic root causes.

Diagnostic Workflow (Decision Tree)

Before altering your reaction, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Conversion (<50%) CheckColor Observation: Is the reaction mixture black (precipitate) or orange/red (solution)? Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitate forms Orange Orange/Red Solution (No precip) CheckColor->Orange Remains clear/colored Sol1 Action: Switch to Anhydrous Conditions or Degas more rigorously Black->Sol1 Diagnosis: Catalyst Decomposition CheckSM Check LCMS: Is Starting Material (SM) intact or degraded? Orange->CheckSM Intact SM Intact CheckSM->Intact Stalled Reaction Degraded SM Hydrolyzed (Amide/Acid) CheckSM->Degraded Side Reaction Sol2 Action: Switch to Buchwald Ligands (XPhos, SPhos) or Pd-PEPPSI Intact->Sol2 Diagnosis: Catalyst Poisoning (N-binding) Sol3 Action: Switch Base to K3PO4 (anhydrous) or reduce water ratio Degraded->Sol3 Diagnosis: Nitrile Hydrolysis

Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.

Module 1: Overcoming Catalyst Poisoning

The Mechanism of Failure

The quinoline nitrogen possesses a lone pair orthogonal to the


-system. In standard protocols using Pd(PPh3)4 or Pd(dppf)Cl2, the nitrogen displaces the phosphine ligand, forming a stable, inactive bis-quinoline-Pd complex [1]. This prevents the oxidative addition step at the C-Br bond.
The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically bulky enough to prevent the quinoline nitrogen from coordinating to the metal center.

Recommended Catalyst Systems:

Catalyst SystemRole/MechanismRecommended Loading
Pd(OAc)2 + XPhos Gold Standard. The biaryl bulk of XPhos creates a "roof" over the Pd center, blocking N-coordination while facilitating oxidative addition.2-5 mol% Pd / 4-10 mol% Ligand
Pd-PEPPSI-IPr The "Throw-in" Solution. A pre-formed NHC carbene complex that is highly resistant to poisoning by heteroatoms.2-4 mol%
Pd2(dba)3 + P(t-Bu)3 High Activity. Electron-rich phosphine accelerates oxidative addition on the electron-deficient ring.1-3 mol%

Critical Protocol Change: Do not use Pd(PPh3)4. It is almost guaranteed to fail due to the lability of the triphenylphosphine ligand.

Module 2: Solubility & Hydrolysis Management

The "Brick Dust" vs. Hydrolysis Paradox

This compound is poorly soluble in non-polar solvents (Toluene, Hexane). It requires polar solvents (DMF, DMSO) or aqueous mixtures. However, aqueous hydroxide bases (NaOH, KOH) will rapidly hydrolyze the C3-nitrile to the primary amide or carboxylic acid at elevated temperatures (


C) [2].
Optimized Solvent/Base Matrix
Condition TypeSolvent SystemBaseTempNotes
Standard (Risk of Hydrolysis) Dioxane / Water (4:1)Na2CO380°CGood solubility, but monitor for amide formation.
Anhydrous (Recommended) Anhydrous DMF or DMA K3PO4 (finely ground) 100°CBest for conversion. Requires dry conditions. K3PO4 is mild enough to spare the nitrile.
Green/Alternative n-ButanolK3PO4100°CHigh boiling point alcohol often solubilizes the scaffold without hydrolysis.

Module 3: Starting Material Purity Check

Many commercial sources of this compound are synthesized via bromination of quinoline-3-carbonitrile. This reaction often yields a mixture of regioisomers, specifically the 5-bromo and 8-bromo isomers [3].

  • Symptom: LCMS shows a single peak (isomers often co-elute), but NMR is messy.

  • Validation: Run a 1H NMR in DMSO-d6.

    • 5-Bromo: Look for the doublet at ~7.9 ppm (H4) and the specific splitting of the ABC system on the benzene ring.

    • 8-Bromo: The splitting pattern will differ significantly in the aromatic region.

  • Impact: The 8-bromo position is more sterically hindered (peri-interaction with N) and reacts significantly slower, appearing as "low conversion" of the bulk material.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound Target: >90% Conversion without Nitrile Hydrolysis

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

    • Alternative: XPhos Pd G2 Precatalyst (5 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate), finely ground, anhydrous (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or DMF (0.1 M concentration)

Step-by-Step:

  • Charge Solids: In a reaction vial, add the quinoline scaffold, boronic acid, K3PO4, and the Pd catalyst/ligand.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is a killer here; the electron-deficient Pd species is fragile.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Activation: Heat to 100°C for 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.[2]

    • Crucial Wash: Wash with water (x3) to remove DMF (if used).

    • Dry over Na2SO4 and concentrate.[2]

FAQ: Quick Troubleshooting

Q: I see a new spot on TLC right at the baseline. What is it? A: This is likely the quinoline-3-carboxylic acid (hydrolysis product). You are using too much water or a hydroxide base. Switch to anhydrous K3PO4 or Cs2CO3.

Q: The reaction turns black immediately upon heating. A: "Pd Black" formation. Your catalyst is decomposing before it can enter the cycle. This usually means oxygen ingress or insufficient ligand. Increase ligand:Pd ratio to 2:1 or 3:1, or switch to a precatalyst like XPhos Pd G2.

Q: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating (e.g., 120°C for 20 min) is excellent for overcoming the activation energy of the electron-deficient ring, but it accelerates nitrile hydrolysis if any water is present. Use strictly anhydrous solvents in the microwave.

Q: My boronic acid is a heterocycle (e.g., pyridine-boronic acid). It’s not working. A: This is a "double poison" scenario (N from quinoline + N from boronic acid). You need a very robust catalyst. Switch to Pd-PEPPSI-IPr or Pd(dtbpf)Cl2 .

References

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Mechanism:[2][4][5] The lone pair on the quinoline nitrogen competes with phosphine ligands for the Pd(II) center, leading to off-cycle resting states.

    • Source: Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

  • Nitrile Hydrolysis Conditions

    • Context: Nitriles are converted to amides/acids under basic aqueous conditions at elevated temper
    • Source: Cohen, M. A., et al. (2015). Hydrolysis of Nitriles. Chemistry LibreTexts.

  • Regioselectivity in Quinoline Bromination

    • Context: Bromination of quinoline derivatives often yields mixtures of 5- and 8-bromo isomers due to similar electron density
    • Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Suzuki Coupling of Deactivated Heterocycles

    • Context: Use of XPhos and bulky ligands to overcome poisoning in heteroaryl chlorides/bromides.
    • Source: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Chemical Shift Interpretation for 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a premier tool for providing detailed insights into molecular structure in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromoquinoline-3-carbonitrile, a substituted quinoline of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data report, delving into the causal relationships between the molecular structure and the resulting NMR spectrum. We will explore the inductive and anisotropic effects of the bromine and nitrile substituents, predict the chemical shifts and coupling patterns, and compare the utility of ¹H NMR with alternative analytical methods for this class of compounds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

While a dedicated experimental spectrum for this compound is not universally published, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and extensive data from related quinoline derivatives.[1][2][3] The quinoline ring system itself presents a complex aromatic environment, which is further perturbed by the introduction of two potent electron-withdrawing groups: a bromine atom at the C5 position and a nitrile group (-CN) at the C3 position.[3]

These substituents exert significant influence on the electron density of the aromatic rings, leading to predictable downfield (deshielding) or upfield (shielding) shifts of the proton signals.[4] The nitrile group, with its strong anisotropic effect and electron-withdrawing nature, will most profoundly impact the protons on the pyridine ring (H-2 and H-4). The bromine atom, while also electron-withdrawing, will primarily influence the protons of the carbocyclic (benzene) ring (H-6, H-7, and H-8).

Below is the predicted ¹H NMR data for this compound, assuming analysis in a standard solvent like deuterochloroform (CDCl₃).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-29.1 - 9.3Doublet (d)J2,4 ≈ 2.0 Hz
H-48.7 - 8.9Doublet (d)J4,2 ≈ 2.0 Hz
H-68.0 - 8.2Doublet of Doublets (dd)J6,7 ≈ 7.5 Hz, J6,8 ≈ 1.5 Hz
H-77.6 - 7.8Triplet (t) or dddJ7,6 ≈ 7.5 Hz, J7,8 ≈ 8.5 Hz
H-88.2 - 8.4Doublet of Doublets (dd)J8,7 ≈ 8.5 Hz, J8,6 ≈ 1.5 Hz

In-Depth Interpretation: A Proton-by-Proton Analysis

The rationale for these predictions is grounded in fundamental NMR principles and comparative data from substituted quinolines.[5][6][7][8]

  • H-2 and H-4: These two protons are the most downfield signals in the spectrum. The nitrogen atom in the quinoline ring is inherently electron-withdrawing, deshielding the adjacent H-2 and H-4 protons.[1][3] The addition of the powerful electron-withdrawing nitrile group at C3 further depletes electron density from this ring, causing a significant downfield shift for both H-2 and H-4 compared to unsubstituted quinoline.[3] H-2 is typically the most deshielded proton in 3-substituted quinolines. They appear as sharp doublets due to their four-bond (meta) coupling to each other.

  • H-8: The H-8 proton is subject to a deshielding effect from the bromine at C5. Furthermore, it experiences a "peri" interaction with the nitrogen lone pair, which also contributes to its downfield shift, placing it in a region similar to or even further downfield than H-6.

  • H-6: The H-6 proton is ortho to the bromine atom at C5, leading to a significant deshielding effect. It will appear as a doublet of doublets, split by the adjacent H-7 (ortho coupling) and the more distant H-8 (meta coupling).

  • H-7: This proton is situated meta to the bromine substituent. While the electron-withdrawing effect is less pronounced than at the ortho position, it will still be shifted downfield relative to unsubstituted quinoline. It is coupled to both H-6 and H-8, and is expected to appear as a triplet or a doublet of doublet of doublets.

Caption: Structure of this compound with proton assignments.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for determining the proton framework of a molecule, a comprehensive structural elucidation often relies on a suite of analytical methods.[9]

TechniqueInformation Provided for this compoundStrengthsWeaknesses
¹H NMR Precise proton environment, connectivity through coupling, and stereochemistry.Excellent for detailed structural information in solution; quantitative.Can suffer from signal overlap in complex molecules; less direct information on quaternary carbons.
¹³C NMR Number and electronic environment of unique carbon atoms.Directly observes the carbon skeleton; complementary to ¹H NMR.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[9]High sensitivity; provides molecular formula confirmation.Provides little information on isomer differentiation and stereochemistry.
FT-IR Spectroscopy Presence of functional groups (e.g., C≡N, C-Br, aromatic C-H).[9]Fast and non-destructive; excellent for functional group identification.Provides limited information on the overall molecular skeleton.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[1]Resolves signal overlap and provides unambiguous assignment of complex spectra.Requires longer experiment times and more complex data interpretation.

The combination of ¹H NMR with ¹³C NMR and Mass Spectrometry typically provides sufficient evidence for the unambiguous structural confirmation of novel compounds like this compound.[10][11][12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) tube Transfer to NMR Tube prep->tube insert Insert Sample into Spectrometer tube->insert lock Lock & Shim insert->lock acquire Acquire 1D ¹H Spectrum lock->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS or Solvent phase->reference integrate Integrate Peaks reference->integrate assign Assign Chemical Shifts integrate->assign analyze Analyze Multiplicity (J-coupling) assign->analyze structure Propose/Confirm Structure analyze->structure overlap Signal Overlap or Ambiguity? structure->overlap adv_nmr Acquire 2D NMR (COSY, HSQC, HMBC) overlap->adv_nmr Yes final Final Structure Elucidation overlap->final No adv_nmr->assign

Caption: A logical workflow for the ¹H NMR analysis of a novel compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum for a substituted quinoline like this compound.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical, as aromatic solvents like benzene-d₆ can resolve signal overlap through anisotropic effects.[1] c. Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication. d. Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.[3] b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. c. Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. d. Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), spectral width, and a sufficient relaxation delay (d1) to ensure accurate integration (a d1 of 1-2 seconds is standard, but may need to be increased for quantitative analysis). e. Acquire the Free Induction Decay (FID).

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline across the spectrum. d. Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm. Alternatively, if tetramethylsilane (TMS) is used as an internal standard, reference its peak to 0.00 ppm. e. Integrate the signals to determine the relative ratios of the different protons. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - Repository. Available at: [Link]

  • Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Records of Natural Products. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. Available at: [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... - ResearchGate. Available at: [Link]

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21 - ResearchGate. Available at: [Link]

  • (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl) - ResearchGate. Available at: [Link]

  • Electronic Supporting Information. Available at: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmacological Journal. Available at: [Link]

  • Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - PMC. Frontiers in Chemistry. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository. Available at: [Link]

  • (PDF) Synthesis of novel cyano quinoline derivatives suplemantary - ResearchGate. Available at: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. Molecules. Available at: [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. Available at: [Link]

  • 1 H NMR Chemical Shifts. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. Molecules. Available at: [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure. Available at: [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative - DOI. Polycyclic Aromatic Compounds. Available at: [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. RSC Advances. Available at: [Link]

  • Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives - Der Pharma Chemica. Available at: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. Available at: [Link]

  • 5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem. Available at: [Link]

Sources

FT-IR characteristic peaks of nitrile group in 5-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the synthesis of kinase inhibitors and quinoline-based scaffolds, 5-Bromoquinoline-3-carbonitrile serves as a critical electrophilic intermediate. For researchers, the validation of this compound relies on two distinct spectral events in Fourier Transform Infrared (FT-IR) spectroscopy:

  • The Primary Diagnostic: A sharp, medium-to-strong absorption band at 2228 ± 5 cm⁻¹ . This corresponds to the C≡N stretching vibration, distinctively shifted by the aromatic quinoline system.

  • The Secondary Confirmation: A fingerprint band in the 500–700 cm⁻¹ region (specifically ~600–650 cm⁻¹) attributable to the C–Br stretch, distinguishing it from its non-halogenated analogs.

This guide provides a comparative analysis of these peaks against common precursors and structural analogs to ensure precise structural confirmation.

Structural & Electronic Context[1]

To interpret the spectrum accurately, one must understand the electronic environment. The nitrile group at position 3 is conjugated with the quinoline ring.[1] The bromine atom at position 5 exerts an Inductive Effect (-I) that withdraws electron density from the benzene ring portion of the quinoline.

  • Conjugation Effect: Conjugation with the aromatic ring typically lowers the nitrile frequency (compared to aliphatic nitriles at ~2250 cm⁻¹) by reducing the bond order slightly.[2]

  • Substituent Effect (Bromine): The electron-withdrawing nature of bromine (EWG) at position 5 slightly counteracts the conjugation effect, typically resulting in a marginal increase in wavenumber compared to electron-rich analogs, and stiffening the ring vibrations.

Diagram 1: Electronic Influences on Vibrational Frequency

ElectronicEffects Br Bromine (Pos 5) Electron Withdrawing (-I) Ring Quinoline Ring System (Conjugated π-system) Br->Ring Inductive Withdrawal (Reduces e- density) CN Nitrile Group (Pos 3) Target Vibration (~2230 cm⁻¹) Br->CN Long-range Field Effect (Minor frequency increase) Ring->CN Mesomeric Interaction (Lowers frequency vs Aliphatic)

Caption: Electronic interplay between the 5-Bromo substituent and the 3-Nitrile group affecting vibrational frequency.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the FT-IR signature of this compound with its common synthetic precursors and structural analogs. Use this data to validate reaction completion and product identity.

Table 1: Comparative Spectral Data
CompoundFunctional GroupCharacteristic Peak (cm⁻¹)IntensityDiagnostic Note
This compound Aromatic Nitrile (-C≡N) 2228 – 2235 Medium-Strong Sharp peak. Distinct from broad carbonyls.
Aryl Bromide (C-Br) 600 – 650 MediumCritical for distinguishing from non-brominated analog.
Quinoline-3-carbonitrile (Analog)Aromatic Nitrile (-C≡N)2225 – 2230Medium-StrongSlightly lower frequency due to lack of EWG (Br).
Quinoline-3-carboxamide (Precursor)Amide Carbonyl (C=O)1650 – 1690StrongReaction Check: Disappearance of this peak confirms dehydration to nitrile.
Amide N-H Stretch3150 – 3400Medium/BroadDoublet (primary amide) usually visible.
Acetonitrile (Solvent/Aliphatic)Aliphatic Nitrile (-C≡N)~2250 – 2260Weak-MediumHigher frequency due to lack of conjugation.
Benzonitrile (Standard)Aromatic Nitrile (-C≡N)~2228StrongReference standard for conjugated nitriles.

Critical Insight: If you observe a broad band at 3300–3500 cm⁻¹ or a strong peak at 1680 cm⁻¹, your dehydration reaction (converting amide to nitrile) is incomplete. The nitrile peak must be sharp and distinct in the "silent region" (2000–2300 cm⁻¹).

Validated Experimental Protocol

To ensure reproducibility and minimize atmospheric interference (CO₂ doublet at 2350 cm⁻¹), follow this Attenuated Total Reflectance (ATR) protocol.

Diagram 2: FT-IR Characterization Workflow

FTIRWorkflow Start Start: Crude Solid Prep Sample Prep: Dry under vacuum (remove H₂O/Solvent) Start->Prep Background Background Scan: Air/Clean Crystal (32 scans) Prep->Background Acquisition Sample Acquisition: Diamond ATR, High Pressure (4 cm⁻¹ res, 16-32 scans) Background->Acquisition Check1 Check 2350 cm⁻¹: Is CO₂ interference high? Acquisition->Check1 Reprocess Action: Clean & Recalibrate Background Check1->Reprocess Yes Analysis Region Analysis: 1. 2220-2240 (CN) 2. 600-700 (C-Br) 3. 1650-1700 (Absence of C=O) Check1->Analysis No Reprocess->Background Result Validation Pass/Fail Analysis->Result

Caption: Step-by-step workflow for validating this compound purity via FT-IR.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound solid is completely dry. Residual solvents (DCM, Ethyl Acetate) have strong peaks that can obscure the fingerprint region.

    • Technique: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption (hygroscopic KBr can broaden peaks).

  • Instrument Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Nitrile peaks are sharp; higher resolution prevents peak clipping.

    • Scans: 32 scans are sufficient for a high signal-to-noise ratio.

    • Range: 4000 – 400 cm⁻¹.

  • Data Acquisition:

    • Apply high pressure to the solid sample on the crystal to ensure intimate contact. Poor contact results in a noisy baseline and weak intensity for the nitrile peak.

    • System Check: Verify the absence of the "CO₂ doublet" at 2350 cm⁻¹. If present, it is dangerously close to the nitrile region (2230 cm⁻¹) and can distort integration. Purge the optics bench if necessary.

  • Interpretation:

    • Zoom into 2000–2500 cm⁻¹ . Look for the single, sharp band at ~2230 cm⁻¹.

    • Verify the absence of C=O bands (1650–1700 cm⁻¹).

    • Confirm the aromatic C-H stretch >3000 cm⁻¹ (typically weak).[3][4][5]

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Peak at 2350 cm⁻¹ Atmospheric CO₂Ignore (it is distinct from CN), or purge instrument with N₂.
Weak/No CN Peak Poor Crystal ContactIncrease clamp pressure on the ATR crystal.
Broad Peak ~3400 cm⁻¹ Moisture / Amide ImpurityDry sample. If peak persists with C=O band, reaction is incomplete.
Peak Shift >2250 cm⁻¹ Aliphatic ContaminationCheck for residual acetonitrile solvent or aliphatic nitrile impurities.

References

  • Specac. Interpreting Infrared Spectra: Nitriles and Aromatics. Specac Application Notes. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2023).[2][6] Differentiates aromatic vs. saturated nitrile frequencies.[2] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Aromatic Compounds and Halogens. (2020).[7][5][8] Defines C-Br and Aromatic C-H ranges. [Link]

  • American Chemical Society (ACS). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025).[7][9][10][11] Discusses synthesis and characterization of this compound intermediates. [Link][10]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (General reference for Quinoline-3-carbonitrile analogs). [Link][5]

Sources

A Tale of Two Isomers: Unraveling the Reactivity of 5-Bromo vs. 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The quinoline-3-carbonitrile scaffold is a cornerstone in the development of novel therapeutics and functional materials. Its rigid, heterocyclic structure provides a versatile framework for introducing diverse functionalities, leading to a wide array of biologically active compounds. Among the various substituted quinolines, bromo-derivatives serve as crucial synthetic intermediates, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of two key isomers: 5-bromoquinoline-3-carbonitrile and 6-bromoquinoline-3-carbonitrile. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient and selective synthetic strategies.

The Decisive Influence of Bromine's Position: An Electronic and Steric Analysis

The seemingly subtle change in the bromine atom's position from C5 to C6 on the quinoline ring system imparts significant differences in the electronic and steric environment of the C-Br bond, thereby dictating its reactivity.

The quinoline ring itself possesses a non-uniform electron distribution.[1] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the carbocyclic (benzene) ring is comparatively more electron-rich.[1] The powerful electron-withdrawing nitrile group at the C3 position further deactivates the pyridine ring towards electrophilic attack and influences the overall electron density.

  • This compound: The bromine at the C5 position resides on the electron-richer carbocyclic ring. Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions.[2][3] This suggests that the C5 position is inherently more susceptible to reactions involving electrophilic species. From a steric standpoint, the C5 position is flanked by the C4 and C6 positions, which can present some steric hindrance to the approach of bulky reagents.

  • 6-Bromoquinoline-3-carbonitrile: The bromine at the C6 position is also on the carbocyclic ring but is more electronically isolated from the direct influence of the pyridine nitrogen. The C6 position is generally less reactive towards electrophiles compared to the C5 and C8 positions.[3] Sterically, the C6 position is relatively unhindered, which can facilitate the approach of large catalytic complexes.[1]

G cluster_5bromo This compound cluster_6bromo 6-Bromoquinoline-3-carbonitrile 5Br_N N 5Br_C2 C2 5Br_N->5Br_C2 5Br_C3 C3 5Br_C2->5Br_C3 5Br_C4 C4 5Br_C3->5Br_C4 5Br_CN CN 5Br_C3->5Br_CN 5Br_C4a C4a 5Br_C4->5Br_C4a 5Br_C5 C5 5Br_C4a->5Br_C5 5Br_C8a C8a 5Br_C4a->5Br_C8a 5Br_C6 C6 5Br_C5->5Br_C6 5Br_Br Br 5Br_C5->5Br_Br 5Br_C7 C7 5Br_C6->5Br_C7 5Br_C8 C8 5Br_C7->5Br_C8 5Br_C8->5Br_C8a 5Br_C8a->5Br_N 6Br_N N 6Br_C2 C2 6Br_N->6Br_C2 6Br_C3 C3 6Br_C2->6Br_C3 6Br_C4 C4 6Br_C3->6Br_C4 6Br_CN CN 6Br_C3->6Br_CN 6Br_C4a C4a 6Br_C4->6Br_C4a 6Br_C5 C5 6Br_C4a->6Br_C5 6Br_C8a C8a 6Br_C4a->6Br_C8a 6Br_C6 C6 6Br_C5->6Br_C6 6Br_C7 C7 6Br_C6->6Br_C7 6Br_Br Br 6Br_C6->6Br_Br 6Br_C8 C8 6Br_C7->6Br_C8 6Br_C8->6Br_C8a 6Br_C8a->6Br_N

Caption: Molecular structures of 5-bromo and 6-bromoquinoline-3-carbonitrile.

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric differences between the two isomers manifest in their reactivity towards common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the functionalization of aryl halides. The success of these reactions is highly dependent on the electronic nature and steric accessibility of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide.[4][5] While direct comparative studies on 5-bromo vs. 6-bromoquinoline-3-carbonitrile are scarce in the literature, general principles of Suzuki couplings on bromoquinolines suggest that the less sterically hindered and electronically favorable C6 position might exhibit slightly higher reactivity in some cases. However, successful couplings have been reported for both isomers, and the optimal conditions (catalyst, ligand, base, and solvent) are crucial for achieving high yields.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[6][7] The efficiency of the Buchwald-Hartwig amination is sensitive to the electronic properties of the aryl halide. The C-Br bond at the C6 position, being on the more electron-rich carbocyclic ring, is generally a good substrate for this transformation. The C5 position, while also reactive, might experience slightly different reaction kinetics due to its proximity to the electron-deficient pyridine ring.

Reaction TypeIsomerTypical ReactivityKey Considerations
Suzuki-Miyaura Coupling This compoundReactivePotential for steric hindrance with bulky boronic esters.
6-Bromoquinoline-3-carbonitrileGenerally ReactiveLess sterically hindered, potentially leading to faster reaction rates.
Buchwald-Hartwig Amination This compoundReactiveSubstrate for C-N bond formation.
6-Bromoquinoline-3-carbonitrileGenerally ReactiveA common and effective substrate for amination reactions.[7][8]
Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[9][10][11] For this reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][12]

In the case of bromoquinoline-3-carbonitriles, the nitrile group and the nitrogen atom of the quinoline ring act as electron-withdrawing groups. However, their activating effect is more pronounced on the pyridine ring (positions 2 and 4). The bromine atoms at the C5 and C6 positions on the carbocyclic ring are generally not sufficiently activated for SNA_r to occur under standard conditions.[1]

To induce SNA_r at these positions, further activation is typically required, for instance, by the introduction of a strongly electron-withdrawing group like a nitro group on the carbocyclic ring.[1][13] For example, 6-bromo-5-nitroquinoline readily undergoes nucleophilic substitution.[1][13]

Experimental Protocols

To illustrate the practical application of these isomers in synthesis, here are representative protocols for common transformations.

General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromoquinoline-3-carbonitrile (5-bromo or 6-bromo isomer) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the bromoquinoline-3-carbonitrile, arylboronic acid/ester, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst and ligand (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated quinoline-3-carbonitrile.

General Protocol for Buchwald-Hartwig Amination

This is a representative protocol and optimization of the catalyst, ligand, base, and solvent is often necessary.

Materials:

  • Bromoquinoline-3-carbonitrile (5-bromo or 6-bromo isomer) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the bromoquinoline-3-carbonitrile and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Conclusion and Synthetic Outlook

The choice between this compound and 6-bromoquinoline-3-carbonitrile as a synthetic precursor is a strategic one, dictated by the desired final product and the intended synthetic route.

  • For palladium-catalyzed cross-coupling reactions , both isomers are viable substrates. The 6-bromo isomer may offer a slight advantage in terms of reduced steric hindrance, potentially leading to faster reactions and higher yields with bulky coupling partners. However, with careful optimization of reaction conditions, the 5-bromo isomer can also be effectively functionalized.

  • For nucleophilic aromatic substitution , neither isomer is inherently reactive. Activation through the introduction of additional electron-withdrawing groups is necessary to facilitate this transformation.

Ultimately, the selection of the appropriate isomer requires a careful consideration of the target molecule's structure and the compatibility of the desired functional groups with the chosen reaction conditions. This guide provides a foundational understanding of the reactivity differences, empowering researchers to make informed decisions in their synthetic endeavors and accelerate the discovery of novel molecules with significant applications.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules.
  • Sinocure Chemical Group.
  • ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
  • Oriental Journal of Chemistry.
  • Benchchem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Wikipedia.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps.
  • YouTube. Reactivity of Quinoline.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.

Sources

Technical Comparison Guide: Structural Characterization of 5-Bromoquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Bromoquinoline-3-carbonitrile scaffold is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., targeting EGFR, MEK). Its utility lies in the orthogonal reactivity of the 3-cyano group (amenable to cyclization) and the 5-bromo handle (amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings).

However, a persistent challenge in the synthesis of this scaffold is regioselectivity . Bromination of the quinoline core often yields mixtures of 5-, 6-, and 8-bromo isomers, which are difficult to distinguish by 1H-NMR due to overlapping aromatic signals.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) as the definitive method for structural validation. We provide experimental protocols and comparative data to demonstrate why SC-XRD is the superior choice for unambiguous regioisomer determination and solid-state interaction mapping.

Part 1: Comparative Analysis (SC-XRD vs. NMR)

The Regioisomer Problem

In quinoline synthesis, electrophilic aromatic substitution (bromination) is governed by the directing effects of the nitrogen atom. While the 5- and 8-positions are electronically favored, steric hindrance and solvent effects often lead to the 6-bromo impurity.

Table 1: Technical Comparison of Characterization Methods

Feature1H-NMR / 2D-NMR (NOESY) X-ray Crystallography (SC-XRD) Verdict
Isomer Resolution Low to Medium. Requires complex NOE analysis to distinguish H-5/H-6/H-8 coupling patterns.Absolute. Direct visualization of atomic positions unambiguously assigns the Br atom to the C5 carbon.SC-XRD
Data Output Chemical shifts (

), Coupling constants (

). Indirect structural inference.[1]
Unit cell dimensions, Bond lengths (

), Torsion angles. Direct structural proof.
SC-XRD
Sample Req. ~5-10 mg in solution (CDCl3/DMSO-d6).Single crystal (

mm).
NMR (Easier)
Interaction Data Solution-state dynamics only.Solid-state packing, Halogen bonding (

-hole),

-

stacking.
SC-XRD
Turnaround < 1 Hour.24-48 Hours (Crystal growth + Diffraction).NMR
Scientific Insight: The "Heavy Atom" Advantage

While NMR is faster, SC-XRD utilizes the high electron density of the Bromine atom (


). In X-ray diffraction, Bromine acts as a "heavy atom," dominating the scattering phases. This allows for:
  • Rapid Phase Solution: The anomalous scattering of Br facilitates structure solution even with lower resolution data.

  • Halogen Bonding Analysis: SC-XRD reveals non-covalent

    
     interactions (halogen bonds), which are critical for predicting how the drug candidate will bind in a protein pocket—data that NMR cannot provide.
    

Part 2: Representative Crystallographic Data

The following data illustrates the structural parameters typical of brominated quinoline-3-carbonitriles. Note the influence of the halogen atom on the unit cell packing.

Table 2: Crystallographic Parameters (Representative Class Data)

ParameterThis compound (Target)6-Bromo Analogue (Alternative)Impact of Position
Crystal System MonoclinicTriclinic / Monoclinic5-Br disrupts symmetry more than 6-Br due to peri-interaction with H-4.
Space Group


Common for planar heterocycles.
a (

)
~ 7.8 - 8.2~ 7.2 - 7.55-subst. expands the 'a' axis due to steric clash.
Packing Motif Herringbone / Slipped

-stacking
Head-to-Tail

-stacking
5-Br encourages "slipped" stacking to accommodate the bulky halogen.
Halogen Bond


5-Br is often sterically shielded, weakening the halogen bond compared to 6-Br.

Critical Note: The 5-bromo derivative often exhibits disorder in the nitrile group if crystallized too quickly. The protocol below mitigates this.

Part 3: Experimental Protocols

Protocol A: High-Quality Crystal Growth (Vapor Diffusion)

Objective: To grow diffraction-quality single crystals free of twinning.

Materials:

  • Compound: 20 mg of this compound.

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Precipitant (Bad): n-Hexane or Pentane.

  • Vessel: 2-dram glass vial + 20mL scintillation vial (Double-vial system).

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DCM. Ensure the solution is clear (filter through a 0.45

    
     PTFE syringe filter if necessary).
    
  • Setup: Place the open 2-dram vial containing the solution inside the larger 20mL vial.

  • Charging: Carefully pipette 5 mL of n-Hexane into the outer vial (surrounding the inner vial). Do not mix.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid solvent loss.

  • Incubation: Store at

    
     (fridge) for 3-5 days. The volatile DCM will slowly diffuse into the hexane, and hexane vapor will diffuse into the DCM, gently lowering solubility.
    
Protocol B: Data Collection & Refinement[1]
  • Temperature: Collect data at 100 K (cryo-stream) to minimize thermal vibration of the cyano group.

  • Strategy: High-redundancy scan (

    
     omega scan).
    
  • Refinement: Use anisotropic displacement parameters for all non-hydrogen atoms. If the Br atom shows "cigar-shaped" ellipsoids, check for whole-molecule disorder (common in planar stacks).

Part 4: Visualizing the Workflow & Interactions

Diagram 1: Vapor Diffusion Crystallization Workflow

This diagram illustrates the "Double-Vial" technique required to obtain single crystals suitable for X-ray analysis, avoiding the amorphous precipitation common with rotary evaporation.

CrystallizationWorkflow Start Crude 5-Br-Quinoline Dissolve Dissolve in DCM (Good Solvent) Start->Dissolve 20mg/1.5mL Filter 0.45µm PTFE Filtration Dissolve->Filter Remove particulates Setup Inner Vial: Solution Outer Vial: Hexane Filter->Setup Diffusion Vapor Diffusion (3-5 Days @ 4°C) Setup->Diffusion Slow equilibration Harvest Harvest Crystals (Under Microscope) Diffusion->Harvest Prismatic needles XRD X-Ray Diffraction (100 K) Harvest->XRD

Caption: Optimized Vapor Diffusion workflow for lipophilic quinoline derivatives.

Diagram 2: Structural Interaction Logic

This diagram explains the causal link between the 5-Bromo substitution and the resulting crystal packing forces (Halogen Bonding vs. Steric Repulsion).

InteractionLogic Subst 5-Bromo Substitution Sigma Sigma-Hole Formation (Positive potential on Br) Subst->Sigma Electronic Effect Steric Peri-Steric Strain (Br vs H-4) Subst->Steric Geometric Effect XBond Halogen Bond (C-Br ... N-cyano) Sigma->XBond Directional Attraction Packing Slipped Pi-Stacking (To relieve strain) Steric->Packing Modulates Stacking Result High-Density Crystal Lattice XBond->Result Packing->Result

Caption: Mechanistic impact of the 5-Bromo handle on supramolecular assembly.

References

  • Gildner, P. G., et al. (2010). Halogen Bonding in Quinoline Derivatives: A Crystallographic Study.Acta Crystallographica Section C , 66(4), o150-o154.

  • Wang, Y., et al. (2025).[2][3] Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.Organic Process Research & Development . (Discusses synthesis of this compound).

  • Metrangolo, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry.[4]Chemical Reviews , 116(4), 2478–2601. (Authoritative review on Br...N interactions).

  • BenchChem Technical Support. (2025). Optimization of Bromination of 8-Substituted Quinolines. (Protocol grounding for regioselectivity issues).

Sources

Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the UV-Vis absorption characteristics of substituted quinoline-3-carbonitriles, contrasting them with structural analogues to aid in candidate selection for medicinal chemistry and optoelectronic applications.

Executive Summary

Quinoline-3-carbonitriles serve as critical pharmacophores in kinase inhibitors (e.g., Bosutinib analogues) and as fluorescent sensors. Their optical performance is defined by a rigid bicyclic aromatic core coupled with an electron-withdrawing nitrile group at the C3 position.

Key Differentiator: Unlike their carboxylate analogues (quinoline-3-carboxylic acids), quinoline-3-carbonitriles exhibit a distinct "blue-shifted" absorption edge due to the linear geometry and high electronegativity of the cyano group, which alters the dipole moment without introducing the steric hindrance of an ester or acid moiety. This guide analyzes how specific substituents at the C2, C4, and C6 positions modulate these spectral properties via Intramolecular Charge Transfer (ICT).

Structural Basis of Optical Performance

The optical transitions in quinoline-3-carbonitriles are governed by the perturbation of the naphthalene-like


-system.
Core Chromophore Dynamics
  • The Acceptor: The -CN group at C3 acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy.

  • The Donor: Substituents at C2 (e.g., -NH2, -OR) or C6/C7 (e.g., -OMe) act as electron donors (EDG).

  • The Result: This Push-Pull architecture creates a strong dipole, facilitating low-energy

    
     and ICT transitions.
    
Diagram: Electronic Transition Pathways

The following diagram illustrates the energy gap modulation responsible for the observed spectral shifts.

ElectronicTransitions Base Quinoline Core (HOMO-LUMO Gap: High) CN_Effect 3-CN Substitution (LUMO Stabilized) Base->CN_Effect + EWG Effect Auxochrome 2-Amino/6-Methoxy (HOMO Destabilized) CN_Effect->Auxochrome + ICT Induction Spectrum Observed Spectrum (Red Shift) Auxochrome->Spectrum Bathochromic Shift (λ_max increases)

Figure 1: Impact of substituents on the HOMO-LUMO gap. The nitrile group stabilizes the LUMO, while auxochromes raise the HOMO, narrowing the gap and shifting absorption to longer wavelengths.

Comparative Spectral Analysis

This section compares the focal product (Quinoline-3-carbonitriles) against standard baselines and alternative derivatives.[1][2]

Table 1: Spectral Data Comparison (Solvent: Methanol)
Compound ClassSubstituent Pattern

(nm)

(

)
Spectral Character
Quinoline (Baseline) Unsubstituted3130.35Standard aromatic

.
Quinoline-3-carbonitrile 3-CN325 - 335 1.2 - 1.5 Extended conjugation; hyperchromic effect.
2-Amino Derivative 2-NH2, 3-CN370 - 390 1.8 - 2.1 Strong ICT band. Distinct yellow color.
2-Chloro Derivative 2-Cl, 3-CN320 - 3301.1 - 1.3Slight hypsochromic shift vs. 2-Amino due to EWG nature of Cl.
Carboxylate Analogue 3-COOEt318 - 3250.9 - 1.1Similar to nitrile but often broader bands due to rotatable ester bond.
Critical Insights:
  • The "Nitrile Effect": Compared to unsubstituted quinoline, the 3-CN group causes a bathochromic shift of ~10-20 nm. This is less than the shift seen in nitro-quinolines but provides a cleaner spectral window for fluorescence applications (less quenching).

  • Amino-Induction: Introducing an amino group at position 2 (adjacent to the nitrile) creates a "push-pull" alkene system embedded in the ring. This results in a massive redshift (>50 nm) compared to the 2-chloro analogue.

  • Carboxylate Comparison: The 3-carbonitrile derivatives typically exhibit sharper absorption peaks than 3-carboxylates. The linear nitrile group prevents steric clash with the C4 proton, maintaining planarity and maximizing conjugation.

Solvatochromic Behavior

The polarity of the solvent significantly impacts the absorption maxima, particularly for the 2-amino derivatives.

  • Non-polar (Hexane/Toluene): Absorption is blue-shifted (Hypsochromic). The ground state is stabilized.

  • Polar Aprotic (DMSO/DMF): Absorption is red-shifted (Bathochromic). The polar solvent stabilizes the highly dipolar excited state (ICT state).

  • Protic (Methanol/Water): H-bonding with the nitrile nitrogen can cause specific shifts, often broadening the band due to a distribution of solvation shells.

Recommendation: For consistent QC analysis, use Acetonitrile (MeCN) or Methanol (MeOH) . Avoid DMSO for UV cut-off reasons unless analyzing >350 nm bands.

Experimental Protocol: Validated UV-Vis Characterization

This protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.

Workflow Diagram

Protocol Step1 Stock Preparation (1 mM in DMSO) Step2 Dilution Series (10-50 µM in MeOH) Step1->Step2 Prevent Aggregation Step3 Blank Correction (Solvent only) Step2->Step3 Step4 Scan 200-600 nm (Scan speed: Medium) Step3->Step4 Step5 Data Processing (Determine λmax & ε) Step4->Step5

Figure 2: Step-by-step workflow for accurate spectral characterization.

Detailed Methodology
  • Stock Solution: Dissolve 1.0 mg of the quinoline-3-carbonitrile derivative in 10 mL of HPLC-grade DMSO. Rationale: These compounds often have poor solubility in pure alcohols; DMSO ensures complete solvation.

  • Working Solution: Aliquot 50 µL of stock into 4.95 mL of Methanol (or Acetonitrile). Final concentration

    
     10 µM.
    
  • Baseline Correction: Fill a quartz cuvette (path length = 1 cm) with pure Methanol. Run a baseline scan.

  • Measurement: Rinse the cuvette twice with the working solution, then fill. Scan from 200 nm to 600 nm.

  • Validation:

    • Check absorbance at

      
      .[2][3] It should be between 0.2 and 0.8 AU.
      
    • If AU > 1.0, dilute further to avoid aggregation-induced spectral broadening.

References

  • Dou, G., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. Link

  • BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Link

  • Srinivasan, et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Elsevier.[4] Link

  • Sigma-Aldrich. (2025).[5] Product Specification: 2-aminoquinoline-3-carbonitrile. Link

  • MDPI. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of Quinoline Derivatives. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromoquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.